INY-05-040
描述
属性
分子式 |
C55H76ClN9O6S |
|---|---|
分子量 |
1026.8 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H76ClN9O6S/c1-35-29-45(67)48-47(35)51(59-33-58-48)63-25-27-64(28-26-63)53(70)43(39-20-22-41(56)23-21-39)31-57-24-14-12-10-8-7-9-11-13-15-46(68)62-50(55(4,5)6)54(71)65-32-42(66)30-44(65)52(69)61-36(2)38-16-18-40(19-17-38)49-37(3)60-34-72-49/h16-23,33-36,42-45,50,57,66-67H,7-15,24-32H2,1-6H3,(H,61,69)(H,62,68)/t35-,36+,42-,43-,44+,45-,50-/m1/s1 |
InChI 键 |
GMYCIJOMBQWJAG-CCLXREQOSA-N |
手性 SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNCCCCCCCCCCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)O |
规范 SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNCCCCCCCCCCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)O |
产品来源 |
United States |
Foundational & Exploratory
INY-05-040: A Technical Deep Dive into its Mechanism of Action in Breast Cancer
For Immediate Release to the Scientific Community
This technical guide provides an in-depth analysis of the mechanism of action of INY-05-040, a second-generation pan-AKT degrader, in the context of breast cancer. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and targeted therapeutics. Herein, we detail the core molecular pathways affected by this compound, present quantitative data from key experiments, and provide comprehensive experimental protocols to facilitate reproducibility and further investigation.
Core Mechanism of Action: Dual Insult to Cancer Cell Survival
This compound represents a significant advancement in the targeted degradation of the serine/threonine kinase AKT, a central node in a signaling pathway frequently hyperactivated in over 50% of human tumors, including a high prevalence in breast cancer.[1][2][3] As a heterobifunctional molecule, this compound is comprised of the catalytic AKT inhibitor GDC-0068 chemically conjugated to a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand. This design facilitates the recruitment of the VHL E3 ligase to all three AKT isoforms (AKT1, AKT2, and AKT3), leading to their ubiquitination and subsequent proteasomal degradation.[1]
The primary mechanism of this compound involves the rapid and sustained depletion of total AKT protein levels, a stark contrast to the transient pathway inhibition offered by traditional catalytic inhibitors.[1][2] This degradation effectively shuts down downstream AKT signaling, as evidenced by the potent suppression of phosphorylation of key substrates such as PRAS40 and S6.[1][2]
A novel and critical component of this compound's efficacy is the potent induction of the c-Jun N-terminal kinase (JNK) stress-activated protein kinase (MAPK) signaling pathway.[1][2][3] This activation of a pro-apoptotic signaling cascade, in concert with the suppression of the pro-survival AKT pathway, creates a powerful dual insult to breast cancer cells, leading to enhanced cell proliferation inhibition and cytotoxicity.[1][2] Notably, breast cancer cells with low basal JNK signaling have been identified as being particularly sensitive to AKT degradation by this compound.[1][3]
Data Presentation: Quantitative Insights into this compound's Efficacy
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound in breast cancer models.
Table 1: Comparative Growth Inhibition (GI50) in Cancer Cell Lines
| Compound | Median GI50adj (µM) | Cell Line Panel |
| This compound | 1.1 | 288 Cancer Cell Lines |
| INY-03-041 (First-Generation Degrader) | 3.1 | 288 Cancer Cell Lines |
| GDC-0068 (Catalytic Inhibitor) | > 10 | 288 Cancer Cell Lines |
This data highlights the significantly higher potency of this compound compared to its predecessor and the catalytic inhibitor GDC-0068 across a broad range of cancer cell lines.
Table 2: In Vitro Signaling Suppression in T47D Breast Cancer Cells
| Treatment | Concentration for Comparable Signaling Suppression | Duration |
| This compound | 50-100 nM | 24 hours |
| GDC-0068 | > 500 nM | 24 hours |
This table demonstrates the superior potency of this compound in suppressing downstream AKT signaling at significantly lower concentrations than GDC-0068.[1]
Table 3: In Vivo Pharmacodynamic Effects in BT-474C Breast Cancer Xenograft Model
| Treatment Group | Dose | Treatment Duration | Key Pharmacodynamic Effects |
| This compound | 25 mg/kg | 4 days | Potent reduction in pan-AKT levels; Downregulation of pPRAS40 (T246) and pS6 (S240/244) |
| INY-03-041 | 25 mg/kg | 4 days | Potent reduction in pan-AKT levels; Downregulation of pPRAS40 (T246) and pS6 (S240/244) |
| GDC-0068 | 12.5 mg/kg | 4 days | Suppression of downstream signaling equivalent to degraders (likely due to incomplete in vivo degradation) |
| Vehicle | N/A | 4 days | No significant change in AKT signaling |
This in vivo data confirms the potent target engagement and downstream pathway inhibition by this compound in a tumor xenograft model.[1][2]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
INY-05-040: A Technical Guide to a Second-Generation AKT Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase AKT is a central node in the PI3K/AKT signaling pathway, a cascade frequently hyperactivated in a majority of human cancers, driving cell proliferation, survival, and metabolism.[1][2][3] While catalytic inhibitors of AKT have shown clinical potential, their efficacy can be limited.[2][3] Targeted protein degradation, utilizing proteolysis-targeting chimeras (PROTACs), offers an alternative and potentially more potent therapeutic strategy. This document provides a detailed technical overview of INY-05-040, a second-generation, potent, and selective degrader of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][4] Developed as an improvement upon the first-generation degrader INY-03-041, this compound demonstrates enhanced degradation kinetics, greater potency in suppressing cancer cell growth, and a distinct mechanism of action involving the induction of stress signaling pathways.[1][2][4]
Structure and Synthesis of this compound
This compound is a heterobifunctional PROTAC. Its structure is composed of three key components:
-
Warhead: The catalytic AKT inhibitor GDC-0068 (Ipatasertib), which provides selectivity for the AKT kinases.
-
E3 Ligase Ligand: A ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
Linker: A ten-hydrocarbon chain that optimally positions the warhead and the E3 ligase ligand to facilitate the formation of a productive ternary complex with AKT and VHL.[1][4]
In contrast, the first-generation degrader, INY-03-041, utilized a Cereblon (CRBN) E3 ligase recruiter.[1][4] The switch to a VHL ligand in this compound resulted in significantly improved and more rapid degradation kinetics.[1][4]
References
- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
INY-05-040: A Second-Generation PROTAC for Targeted AKT Degradation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The serine/threonine kinase AKT is a central node in the PI3K/AKT signaling pathway, a cascade frequently hyperactivated in a majority of human cancers, driving cell proliferation, survival, and metabolism.[1][2] While catalytic inhibitors of AKT have shown clinical efficacy, their therapeutic window can be narrow.[1][2] Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic modality by inducing the degradation of target proteins rather than just inhibiting their enzymatic activity. This guide provides a detailed overview of INY-05-040, a potent and selective second-generation pan-AKT degrader.[1][2]
This compound was developed to improve upon the first-generation AKT degrader, INY-03-041, which exhibited relatively slow degradation kinetics.[1][3] this compound demonstrates rapid and sustained degradation of all three AKT isoforms, leading to superior suppression of AKT-dependent phenotypes in cancer cell lines compared to both its predecessor and traditional catalytic inhibitors.[1][2]
Core Components and Mechanism of Action
This compound is a heterobifunctional molecule engineered to simultaneously bind to the target protein (AKT) and an E3 ubiquitin ligase. Its structure consists of:
-
Warhead: The catalytic AKT inhibitor GDC-0068, which provides selectivity for the AKT protein.[1][3]
-
E3 Ligase Recruiter: A ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3]
-
Linker: A ten-hydrocarbon linker that connects the warhead and the VHL ligand, optimizing the formation of a stable ternary complex between AKT and VHL.[1][3]
The mechanism of action, consistent with other PROTACs, involves the hijacking of the ubiquitin-proteasome system. This compound facilitates the formation of a ternary complex between an AKT isoform and the VHL E3 ligase complex. This proximity induces the poly-ubiquitination of AKT, marking it for recognition and subsequent degradation by the 26S proteasome. This process is catalytic, as a single molecule of this compound can induce the degradation of multiple AKT protein molecules.
References
INY-05-040: A Technical Guide to Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
INY-05-040 is a potent, second-generation AKT degrader designed to overcome the limitations of catalytic AKT inhibitors.[1] By inducing the rapid and sustained degradation of all three AKT isoforms, this compound effectively suppresses downstream signaling and inhibits cell proliferation across a wide range of cancer cell lines.[2][3] This technical guide provides an in-depth overview of the core downstream signaling effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the molecular pathways involved. A primary focus is the compound's dual action: the intended suppression of the canonical PI3K/AKT pathway and the consequential activation of the stress-activated MAPK/JNK signaling cascade.[1][2]
Core Mechanism of Action
This compound is a heterobifunctional degrader that consists of the catalytic AKT inhibitor GDC-0068 chemically conjugated to a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand.[3] This design allows this compound to recruit VHL to the AKT protein, leading to polyubiquitination and subsequent proteasomal degradation of AKT. This degradation is rapid, occurring in under 5 hours, and sustained, lasting for at least 72 hours after compound washout.[2][3] This contrasts with traditional catalytic inhibitors, which only temporarily block kinase activity.[2]
Downstream Signaling Pathways
The primary consequence of this compound is the potent suppression of the PI3K/AKT signaling network, a crucial pathway for cell growth, proliferation, and survival.[2] However, multiomic profiling has revealed a significant secondary effect: the potent induction of the stress-activated c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family.[1][4]
Suppression of Canonical AKT Signaling
By degrading AKT, this compound prevents the phosphorylation and activation of its numerous downstream substrates. This leads to a marked reduction in pro-survival and proliferative signals.
Activation of Stress MAPK/JNK Signaling
A key finding from multiomic studies is that the enhanced efficacy of this compound is associated with the potent induction of the JNK stress response pathway.[1][4] This activation is a degrader-selective cellular phenotype not observed to the same extent with catalytic AKT inhibitors.[2] The cytotoxic effects of this compound in some breast cancer cell lines can be neutralized by co-treatment with a JNK inhibitor, highlighting the importance of this secondary pathway activation.[2]
Quantitative Data Summary
The effects of this compound on key downstream signaling nodes have been quantified in various cancer cell lines. The tables below summarize these findings.
Table 1: In Vitro Signaling Suppression in T47D Breast Cancer Cells
| Marker | Concentration | Time | Result |
| Pan-AKT Levels | 100 nM | 24 h | Dose-dependent reduction |
| p-PRAS40 (Thr246) | 50-100 nM | 24 h | Significant suppression |
| p-S6 (Ser240/244) | 50-100 nM | 24 h | Significant suppression |
| Sustained AKT Reduction | 100 nM | 72 h (post-washout) | Sustained reduction observed |
Data derived from immunoblotting experiments.[2]
Table 2: Comparative Potency in Cancer Cell Line Panel (288 lines)
| Compound | Median GI50adj | Efficacy Note |
| This compound | 1.1 µM | Second-generation degrader |
| INY-03-041 | 3.1 µM | First-generation degrader |
| GDC-0068 | > 10 µM | Catalytic inhibitor |
GI50adj: Adjusted growth inhibition 50.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the downstream effects of this compound.
Western Blotting for Protein Expression and Phosphorylation
This protocol is used to determine the levels of total and phosphorylated proteins in response to compound treatment.
-
Cell Culture and Treatment: T47D or BT-474 breast cancer cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with varying concentrations of this compound (e.g., 10 nM - 1 µM), GDC-0068, or a negative control compound for specified time points (e.g., 4, 8, 24 hours).
-
Lysate Preparation: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated overnight at 4°C with primary antibodies against pan-AKT, p-PRAS40 (Thr246), p-S6 (Ser240/244), p-JNK, and a loading control (e.g., β-actin).
-
Detection: Membranes are washed and incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation (GI50) Assay
This protocol is used to assess the effect of this compound on cancer cell growth inhibition.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound, typically in a 10-point dilution series.
-
Incubation: Plates are incubated for 4-5 days to allow for cell proliferation.[2]
-
Viability Measurement: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to vehicle-treated controls. The GI50 (concentration causing 50% growth inhibition) is calculated using a non-linear regression curve fit.
Conclusion and Future Directions
This compound is a highly potent, second-generation AKT degrader that effectively suppresses the PI3K/AKT pathway, a key driver in many human cancers.[1][2] Its mechanism of inducing protein degradation leads to a more profound and sustained signaling inhibition compared to traditional catalytic inhibitors.[2] The discovery that this compound also induces a JNK-mediated stress response provides a deeper understanding of its enhanced cytotoxicity and suggests potential biomarkers for patient stratification.[5][6] Further research is needed to fully elucidate the mechanisms linking AKT degradation to JNK activation and to explore rational combination therapies, such as the potential use of JNK inhibitors to modulate the cellular response to AKT degradation.[2]
References
- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation | Nascent Transcriptomics Core [ntc.hms.harvard.edu]
- 2. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of JNK Activation by INY-05-040: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
INY-05-040 is a novel, second-generation proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the serine/threonine kinase AKT. Over 50% of human tumors exhibit hyperactivation of AKT, making it a critical target in oncology. This document provides an in-depth technical overview of the mechanism of action of this compound, with a particular focus on the consequential activation of c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The enhanced efficacy of this compound in comparison to first-generation AKT degraders and catalytic inhibitors is associated with this induction of JNK signaling. Furthermore, this guide details the experimental protocols utilized to elucidate this pathway and presents key quantitative data in a structured format for ease of comparison.
Introduction: this compound - A Potent AKT Degrader
This compound is a heterobifunctional degrader that recruits an E3 ubiquitin ligase to the AKT protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action results in a sustained suppression of AKT signaling. Studies have demonstrated that this compound is more potent than its first-generation predecessor, INY-03-041, and outperforms catalytic AKT inhibitors like GDC-0068 in suppressing AKT-dependent cellular phenotypes in breast cancer cell lines. A key finding from multiomic profiling of breast cancer cells treated with this compound is the potent induction of the stress-activated JNK signaling pathway, which contributes to the enhanced anti-cancer efficacy of the compound. Notably, low basal JNK signaling has been identified as a biomarker for sensitivity to AKT degradation by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound, providing a comparative overview of its potency and effects on cell signaling.
Table 1: Growth Inhibition (GI50) of AKT-Targeting Compounds in Cancer Cell Lines
| Compound | Cell Line Panel (n=288) Median GI50 (µM) |
| This compound | 1.1 |
| INY-03-041 | 3.1 |
| GDC-0068 | >10 |
Data extracted from a growth inhibition screen of 288 cancer cell lines.
Table 2: In Vitro Signaling Suppression in T47D Breast Cancer Cells
| Treatment | Concentration for comparable signaling suppression to 50-100 nM this compound |
| GDC-0068 | >500 nM |
This table illustrates the superior potency of this compound in suppressing downstream AKT signaling compared to the catalytic inhibitor GDC-0068.
Table 3: In Vivo Pharmacodynamic Effects in BT-474C Xenograft Model
| Treatment (4 days) | Effect on Pan-AKT Levels | Effect on pPRAS40 (Thr246) & pS6 (Ser240/244) |
| This compound | Potent Reduction | Decreased Phosphorylation |
| INY-03-041 | Potent Reduction | Decreased Phosphorylation |
| GDC-0068 | Similar suppression to degraders | Similar suppression to degraders |
This data highlights the in vivo efficacy of this compound in modulating the AKT signaling pathway.
Signaling Pathway
The degradation of AKT by this compound leads to the activation of the JNK signaling pathway. This is a critical stress response that contributes to the cytotoxic effects of the compound in cancer cells.
Caption: this compound induced AKT degradation and subsequent JNK activation pathway.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the activity of this compound.
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cell lines T47D, BT-474C, and MDA-MB-468 were utilized.
-
Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: this compound, INY-03-041, and GDC-0068 were dissolved in DMSO to create stock solutions. For experiments, cells were treated with the compounds at the indicated concentrations and for the specified durations.
Western Blotting for Protein Analysis
This protocol was used to assess the levels of total and phosphorylated proteins in the AKT and JNK signaling pathways.
Caption: Standard experimental workflow for Western Blot analysis.
-
Lysate Preparation: Treated cells were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against pan-AKT, phospho-PRAS40 (Thr246), phospho-S6 (Ser240/244), phospho-JNK, and total JNK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Growth Inhibition Assay
-
Cell Seeding: Cancer cells were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound, INY-03-041, or GDC-0068.
-
Viability Assessment: After a 5-day incubation period, cell viability was assessed using a commercially available assay (e.g., CellTiter-Glo).
-
Data Analysis: GI50 values were calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice were used for the BT-474C xenograft model.
-
Tumor Implantation: BT-474C cells were subcutaneously injected into the flanks of the mice.
-
Compound Administration: Once tumors reached a specified size, mice were treated with this compound, INY-03-041, or GDC-0068 via an appropriate route of administration (e.g., oral gavage).
-
Pharmacodynamic Analysis: After the treatment period, tumors were excised, and protein lysates were prepared for Western blot analysis as described above.
Multiomic Profiling
A multi-faceted approach was employed to understand the global cellular response to this compound.
Caption: Overview of the multi-omic profiling and data analysis workflow.
-
Sample Preparation: Breast cancer cells were treated with this compound or a vehicle control. RNA and protein lysates were collected at various time points.
-
Data Acquisition:
-
Transcriptomics: RNA sequencing was performed to analyze changes in gene expression.
-
Proteomics: Mass spectrometry-based proteomics was used to quantify global protein abundance.
-
Reverse Phase Protein Array (RPPA): This high-throughput antibody-based technique was used to measure the levels of specific proteins and their post-translational modifications.
-
-
Data Analysis: The multi-omic datasets were integrated using causal network analysis to identify the signaling pathways significantly altered by this compound treatment, leading to the identification of JNK activation as a key downstream event.
Conclusion
This compound represents a significant advancement in the development of AKT-targeting cancer therapeutics. Its unique mechanism of inducing AKT degradation leads to a sustained pathway inhibition and a potent anti-proliferative effect. The discovery that this efficacy is linked to the activation of the JNK stress signaling pathway provides crucial insights into its mechanism of action and reveals a potential biomarker for patient stratification. The experimental framework detailed in this guide provides a comprehensive approach for the continued investigation of this compound and other targeted protein degraders in preclinical and clinical settings.
INY-05-040: A VHL-based PROTAC for Targeted AKT Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: INY-05-040 is a second-generation, potent, and highly selective heterobifunctional degrader designed to target the serine/threonine kinase AKT (Protein Kinase B) for proteasomal degradation. As a PROteolysis TArgeting Chimera (PROTAC), this compound functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to AKT, leading to its ubiquitination and subsequent destruction by the proteasome. This approach offers a distinct advantage over traditional catalytic inhibition by eliminating the entire protein, thereby providing a more sustained suppression of AKT signaling.[1][2][3] Developed as an improvement upon first-generation AKT degraders, this compound demonstrates superior potency and faster degradation kinetics across numerous cancer cell lines.[1][3] This guide details the mechanism of action, quantitative performance, and key experimental methodologies associated with this compound.
Core Mechanism of Action: VHL-Mediated AKT Degradation
This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to the target protein (AKT), a ligand that recruits the VHL E3 ubiquitin ligase, and a chemical linker that connects the two.[3] Specifically, it conjugates the catalytic AKT inhibitor GDC-0068 with a VHL ligand via a ten-hydrocarbon linker.[1][3]
The degradation process unfolds as follows:
-
Ternary Complex Formation: this compound simultaneously binds to both an AKT isoform and the VHL protein, which is the substrate recognition component of the Cullin 2 RING-VHL E3 ligase (CRL2-VHL) complex.[4][5] This proximity induction forms a key ternary complex: AKT-INY-05-040-VHL.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the AKT protein.[4]
-
Proteasomal Recognition and Degradation: The polyubiquitinated AKT is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.[4][6] The proteasome unfolds and degrades AKT into small peptides, while this compound is released to induce the degradation of another AKT molecule.
This catalytic mode of action allows substoichiometric amounts of the degrader to eliminate a large pool of the target protein, resulting in a potent and durable pharmacological effect.[1]
Caption: Mechanism of this compound-mediated AKT degradation via VHL recruitment.
Quantitative Performance Data
This compound has demonstrated superior performance compared to both its first-generation predecessor (INY-03-041, a CRBN-based degrader) and the catalytic AKT inhibitor GDC-0068.[1]
Table 1: Comparative Growth Inhibition in Cancer Cell Lines
A growth inhibition screen across 288 cancer cell lines highlighted the enhanced potency of this compound.[1][7][8]
| Compound | Target/Mechanism | Median GI50adj (µM) |
| This compound | VHL-based AKT Degrader | 1.1 |
| INY-03-041 | CRBN-based AKT Degrader | 3.1 |
| GDC-0068 | Catalytic AKT Inhibitor | > 10 |
| Data sourced from a screen of 288 cancer cell lines.[1][7][8] |
Table 2: Dose-Dependent Signaling Suppression in T47D Breast Cancer Cells
This compound achieves significant suppression of downstream AKT signaling at lower concentrations than the catalytic inhibitor GDC-0068 after 24 hours of treatment.[1][3]
| Compound | Concentration (nM) | Pan-AKT Levels | pPRAS40 (T246) Levels |
| This compound | 50-100 | Substantially Reduced | Substantially Reduced |
| GDC-0068 | > 500 | No significant change | Comparable reduction to 50-100 nM this compound |
| Data derived from Western Blot analysis in T47D cells.[1][3] |
Table 3: Proteomic and Transcriptomic Impact in MOLT4 and T47D Cells
This compound induces rapid and specific degradation of AKT isoforms and causes significant changes in the transcriptome.
| Experiment Type | Cell Line | Treatment | Key Findings |
| Proteomics | MOLT4 | 250 nM this compound (4h) | Confirmed pan-AKT isoform downregulation.[1] |
| Transcriptomics | T47D | This compound (10h) | 1394 differentially abundant transcripts (768 up, 626 down).[1] |
| Transcriptomics | T47D | GDC-0068 (10h) | 543 differentially abundant transcripts (300 up, 243 down).[1] |
| Proteomic data from tandem mass tag quantitative mass spectrometry; Transcriptomic data from RNA-seq.[1][3] |
Key Experimental Protocols
The following are summaries of methodologies used to characterize this compound.
Cell Culture and Reagents
-
Cell Lines: T47D (ER+, PIK3CA-mutant) and MDA-MB-468 (PTEN-deficient, TNBC) breast cancer cell lines were utilized.[3]
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compounds: this compound, the negative control this compound-Neg (containing an inactive VHL ligand diastereoisomer), and GDC-0068 were dissolved in DMSO for in vitro experiments.[1]
Western Blotting for Protein Degradation
-
Cell Lysis: Cells were treated with specified compound concentrations for various time points, then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against total AKT, pPRAS40 (Thr246), pS6 (Ser240/244), and a loading control (e.g., GAPDH or Vinculin).
-
Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and signals were visualized using an enhanced chemiluminescence (ECL) detection system.
Growth Inhibition Assay (GI50)
-
Cell Seeding: Cancer cells were seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound, INY-03-041, or GDC-0068.
-
Incubation: Plates were incubated for a period of 4-5 days.
-
Viability Measurement: Cell viability was assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings were normalized to DMSO-treated controls, and GI50 values (concentration causing 50% inhibition of cell growth) were calculated using non-linear regression.
In Vivo Xenograft Studies
-
Model: The BT-474C breast cancer xenograft model was used.[1]
-
Treatment: Tumor-bearing mice were treated with this compound, INY-03-041, or GDC-0068.
-
Endpoint Analysis: After a 4-day treatment period, tumors were harvested.[1][8]
-
Pharmacodynamic Assessment: Tumor lysates were analyzed by Western blot to measure levels of pan-AKT, pPRAS40, and pS6 to confirm target engagement and downstream pathway inhibition in vivo.[1]
Caption: Workflow for the preclinical evaluation of this compound.
Downstream Signaling and Biomarker Identification
The enhanced efficacy of this compound is associated with a more sustained suppression of AKT signaling compared to catalytic inhibitors.[1][2] This prolonged inhibition triggers secondary cellular responses. Multi-omic profiling revealed that this compound treatment leads to a potent induction of the stress-activated protein kinase (MAPK) c-Jun N-terminal kinase (JNK).[1][2]
Further analysis established that breast cancer cell lines with low basal JNK signaling are particularly sensitive to AKT degradation by this compound.[1][2] This suggests that the baseline activity of the JNK pathway may serve as a predictive biomarker for sensitivity to this class of AKT degraders. Inhibition of JNK was shown to neutralize the cytotoxic effects of this compound in sensitive cell lines, confirming the functional importance of this induced stress response.[1]
Caption: Causal logic of this compound efficacy and biomarker relationship.
Conclusion
This compound represents a significant advancement in the targeted degradation of AKT. By leveraging the VHL E3 ligase system, it achieves rapid, potent, and sustained elimination of all three AKT isoforms, outperforming traditional catalytic inhibitors and first-generation degraders in preclinical models.[1][3] The deep and durable suppression of the PI3K/AKT pathway, coupled with the induction of a JNK-mediated stress response, underlies its enhanced anti-proliferative and cytotoxic effects.[2] The identification of low basal JNK signaling as a potential sensitivity biomarker provides a promising avenue for patient stratification in future clinical development.[1] This technical overview provides a foundational understanding for researchers and drug developers exploring the therapeutic potential of this compound and the broader field of targeted protein degradation.
References
- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. omicsdi.org [omicsdi.org]
- 8. researchgate.net [researchgate.net]
A Second-Generation AKT Degrader for Oncology
An In-depth Technical Guide on the Discovery and Development of INY-05-040
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document details the discovery, mechanism of action, and preclinical development of this compound, a potent and selective second-generation degrader of the serine/threonine kinase AKT. It summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of its mechanism and development workflow.
Introduction: The Rationale for an AKT Degrader
The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell metabolism, proliferation, and survival.[1] Its aberrant activation is a hallmark of numerous human cancers, making AKT a prime therapeutic target.[1][2] While several small-molecule AKT inhibitors have been developed, they have yet to be approved for cancer treatment and are often cytostatic rather than cytotoxic.[1] Targeted protein degradation has emerged as a powerful alternative therapeutic strategy. This approach utilizes heterobifunctional degraders to hijack the cell's ubiquitin-proteasome system to specifically eliminate target proteins.
Building on a first-generation pan-AKT degrader, INY-03-041, which conjugated the AKT inhibitor GDC-0068 to a Cereblon (CRBN) E3 ligase recruiter, researchers developed this compound to achieve more rapid and potent AKT degradation.[1][3][4] this compound is an improved degrader that links GDC-0068 to a Von Hippel-Lindau (VHL) E3 ligase ligand via a ten-hydrocarbon linker.[1][3] This second-generation compound has demonstrated superior potency and a distinct cellular response compared to both its predecessor and catalytic AKT inhibition.[1][2]
Structure and Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms.
-
Warhead: It uses the ATP-competitive pan-AKT inhibitor GDC-0068 to selectively bind to AKT1, AKT2, and AKT3.[1][4]
-
E3 Ligase Recruiter: It incorporates a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3]
-
Linker: A ten-hydrocarbon linker connects the warhead and the VHL ligand, optimizing the formation of a ternary complex between AKT, this compound, and the VHL E3 ligase complex.[1][3]
By inducing this proximity, this compound facilitates the transfer of ubiquitin to AKT, marking it for destruction by the proteasome. This degradation leads to a rapid (<5 hours) and sustained suppression of downstream signaling, a key advantage over transient catalytic inhibition.[1][3] A matched negative control compound, this compound-Neg, was also developed using a diastereoisomer of the VHL ligand with substantially reduced binding activity, confirming the VHL-dependent mechanism.[1]
Quantitative Data Summary
This compound has demonstrated superior potency compared to the first-generation degrader INY-03-041 and the catalytic inhibitor GDC-0068 across various cancer cell lines.
Table 1: Comparative Growth Inhibition
Data from a screen of 288 cancer cell lines.
| Compound | Target/Mechanism | Median GI50adj (µM) |
| This compound | AKT Degrader (VHL-based) | 1.1 [3][5] |
| INY-03-041 | AKT Degrader (CRBN-based) | 3.1[3][5] |
| GDC-0068 | Catalytic AKT Inhibitor | > 10[3][5] |
Table 2: Cellular Potency and Transcriptional Impact in T47D Breast Cancer Cells
| Metric | This compound | GDC-0068 |
| Concentration for Signaling Suppression | 50-100 nM [1][3] | >500 nM [1][3] |
| Differentially Expressed Transcripts (10h) | 1394 (768 up, 626 down)[1][3] | 543 (300 up, 243 down)[1][3] |
| Sustained Signaling Suppression (Post-Washout) | Yes (≥72h) [1][3] | No[1][3] |
| Concentration required for comparable suppression of downstream signaling (p-PRAS40, p-S6) at 24 hours. |
Signaling Pathway Modulation
The primary effect of this compound is the potent degradation of AKT, leading to the sustained inhibition of its downstream effectors, such as PRAS40 and S6, which are crucial for cell growth and proliferation.[1][3] A key discovery from multiomic profiling is that the enhanced efficacy of this compound is associated with a degrader-selective phenotype: the potent induction of the stress-activated MAPK/JNK signaling pathway.[2][5][6] This contrasts with the weaker stress response elicited by catalytic AKT inhibition alone and is linked to a cytotoxic, rather than cytostatic, outcome in sensitive breast cancer cells.[1]
Experimental Protocols
The characterization of this compound involved a series of biochemical, cellular, and in vivo assays.
Cell Proliferation and Viability Assays
-
Proliferation Assay (CellTiter-Glo®):
-
Plate cells (e.g., T47D, BT-474) in 384-well plates at a density of 250 cells per well.[5]
-
After 24 hours, treat cells with a range of concentrations of this compound, GDC-0068, or other comparators.[5]
-
Incubate for 72 hours.[5]
-
Assess cell proliferation using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol.[5]
-
Determine EC50 values using nonlinear regression curve fitting (e.g., in GraphPad Prism).[5]
-
-
Cell Death Assay (CellTox™ Green):
Western Blotting for Protein Levels and Signaling
-
Culture cells (e.g., T47D) and treat with specified concentrations of this compound, this compound-Neg, or GDC-0068 for the indicated times (e.g., 5, 24, or 72 hours).
-
Lyse cells in an appropriate buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total AKT, phospho-PRAS40 (Thr246), phospho-S6 (Ser240/244), and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Establish xenografts by implanting human breast cancer cells (e.g., BT-474C) into immunocompromised mice.
-
Once tumors reach a specified volume, randomize mice into treatment groups (e.g., vehicle, GDC-0068, this compound).
-
Administer compounds for a defined period (e.g., 4 days).[1]
-
At the end of the treatment period, harvest tumors for pharmacodynamic analysis.
-
Prepare tumor lysates and analyze protein levels of pan-AKT, p-PRAS40, and p-S6 by Western blotting as described above.[1]
Experimental Workflow Visualization
The preclinical evaluation of this compound followed a logical progression from initial design to in vivo validation.
Conclusion and Future Directions
This compound is a potent, second-generation AKT degrader that outperforms catalytic AKT inhibition in preclinical cancer models.[1][2] Its development highlights the advantages of targeted protein degradation, including sustained pathway inhibition and the potential for enhanced, cytotoxic cellular responses.[1] The discovery that this compound's efficacy is linked to the induction of the JNK stress MAPK pathway provides a novel mechanistic insight and suggests that low basal JNK signaling could serve as a biomarker for sensitivity to AKT degradation.[2][7] These findings establish this compound as a powerful pharmacological tool and a promising therapeutic candidate for cancers with aberrant AKT signaling. Further studies are needed to explore its clinical potential and the broader applicability of leveraging degrader-selective responses for therapeutic benefit.
References
- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. biorxiv.org [biorxiv.org]
Pharmacology of INY-05-040 in Oncology: A Technical Guide
This technical guide provides an in-depth overview of the pharmacology of INY-05-040, a second-generation AKT degrader, for researchers, scientists, and drug development professionals. The document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction
This compound is a potent and selective heterobifunctional degrader of the serine/threonine kinase AKT.[1] It was developed to improve upon the therapeutic window of existing AKT inhibitors, as hyperactivation of the PI3K/AKT signaling pathway is a common feature in over 50% of human tumors.[1][2][3] this compound is composed of the catalytic AKT inhibitor GDC-0068 chemically conjugated to a Von Hippel-Lindau (VHL) E3 ligase ligand via a ten-hydrocarbon linker.[1][4] This design allows for the targeted degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][4] Preclinical studies have demonstrated that this compound exhibits superior potency and sustained suppression of AKT signaling compared to both first-generation AKT degraders and catalytic AKT inhibitors.[1][2][3][4][5]
Mechanism of Action
This compound functions as a proteolysis-targeting chimera (PROTAC). The GDC-0068 component of the molecule binds to the AKT protein, while the VHL ligand component recruits the VHL E3 ubiquitin ligase complex. This proximity induces the polyubiquitination of AKT, marking it for degradation by the 26S proteasome. The degradation of AKT leads to a sustained suppression of downstream signaling pathways that are critical for cancer cell proliferation, survival, and metabolism.[1]
A key pharmacological feature of this compound is the induction of the stress-activated c-Jun N-terminal kinase (JNK) signaling pathway, a mitogen-activated protein kinase (MAPK) pathway.[1][2][3] This activation of JNK signaling is a degrader-selective cellular phenotype and has been identified as a key contributor to the enhanced efficacy of this compound.[1][2][3] Furthermore, low basal JNK signaling has been established as a potential biomarker for breast cancer sensitivity to AKT degradation by this compound.[1][2][3]
Quantitative Pharmacology Data
The following tables summarize the quantitative data on the growth-inhibitory effects of this compound in comparison to the first-generation AKT degrader INY-03-041 and the catalytic AKT inhibitor GDC-0068.
Table 1: Comparative Growth Inhibition (GI50) in a Broad Cancer Cell Line Panel
| Compound | Number of Cell Lines | Median GI50adj (µM) |
| This compound | 288 | 1.1[3][4] |
| INY-03-041 | 288 | 3.1[3][4] |
| GDC-0068 | 288 | > 10[3][4] |
Table 2: In Vitro Signaling Suppression in T47D Breast Cancer Cells
| Treatment | Concentration for Comparable Signaling Suppression |
| This compound | 50-100 nM[1][4] |
| GDC-0068 | >500 nM[1][4] |
Signaling Pathways
The primary signaling pathway affected by this compound is the PI3K/AKT pathway. By inducing the degradation of AKT, this compound effectively blocks the downstream signaling cascade, leading to reduced phosphorylation of key substrates like PRAS40 and S6 ribosomal protein, which are crucial for cell growth and proliferation.[1][4] A significant secondary effect is the potent induction of the JNK stress MAPK pathway.[1][2][3]
References
- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
cellular pathways affected by INY-05-040 treatment
An In-Depth Technical Guide on the Cellular Pathways Affected by INY-05-040 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective second-generation heterobifunctional degrader of the serine/threonine kinase AKT. By inducing the rapid and sustained degradation of all three AKT isoforms, this compound effectively suppresses downstream signaling of the PI3K/AKT pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in human cancers.[1][2] Notably, multiomic profiling has revealed that beyond its primary on-target effect on AKT, this compound treatment leads to the potent activation of the stress-activated c-Jun N-terminal kinase (JNK) pathway, a key differentiator from catalytic AKT inhibitors.[1][2][3][4] This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
This compound is a proteolysis-targeting chimera (PROTAC) that consists of the catalytic AKT inhibitor GDC-0068 chemically conjugated to a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand via a ten-hydrocarbon linker.[1][3] This bifunctional design allows this compound to simultaneously bind to both AKT and the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of AKT. A negative control compound, this compound-Neg, incorporates a diastereoisomer of the VHL ligand that has substantially reduced activity, confirming the VHL-dependent mechanism of action.[1]
Caption: Mechanism of this compound-mediated AKT degradation.
Affected Cellular Signaling Pathways
PI3K/AKT Signaling Pathway
The primary cellular pathway affected by this compound is the PI3K/AKT signaling cascade. Treatment with this compound leads to the rapid and sustained degradation of all three AKT isoforms, effectively shutting down this pro-survival pathway.[1][3] This is observed through the decreased phosphorylation of key downstream AKT substrates.
-
AKT Degradation: this compound induces pan-AKT downregulation.[1]
-
Downstream Target Inhibition: A consequence of AKT degradation is the reduced phosphorylation of downstream effectors, including PRAS40 at threonine 246 (Thr246) and S6 ribosomal protein at serines 240 and 244 (Ser240/244).[1][3]
Caption: Inhibition of the PI3K/AKT pathway by this compound.
Stress-Activated MAPK/JNK Pathway
A significant and degrader-selective effect of this compound is the potent induction of the stress-activated mitogen-activated protein kinase (MAPK) pathway, specifically c-Jun N-terminal kinase (JNK).[1][2][4] This activation is a distinguishing feature compared to catalytic AKT inhibitors and is associated with the enhanced cytotoxic response observed with this compound.[1] The induction of JNK signaling is a sustained response following the suppression of AKT signaling.[1][2] Low basal JNK signaling has been identified as a potential biomarker for sensitivity to AKT degradation by this compound in breast cancer cells.[1][2]
Caption: Induction of the JNK signaling pathway by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: In Vitro Potency and Efficacy
| Parameter | Cell Line | Value/Observation | Reference |
|---|---|---|---|
| AKT Degradation Kinetics | T47D | Rapid, <5 hours | [1][3] |
| Dose-dependent AKT reduction | T47D | Observed with increasing doses | [1] |
| Sustained AKT Reduction | T47D | Lasts for at least 72 hours post-washout | [1][3] |
| Pan-AKT Downregulation | MOLT4 | Confirmed at 250 nM (4h treatment) |[1] |
Table 2: Comparative Efficacy
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| This compound | Median GI50adj (288 cell lines) | 1.1 µM | [3][5] |
| INY-03-041 (1st gen degrader) | Median GI50adj (288 cell lines) | 3.1 µM | [3][5] |
| GDC-0068 (catalytic inhibitor) | Median GI50adj (288 cell lines) | > 10 µM | [3][5] |
| this compound vs. GDC-0068 | Signaling Suppression (T47D, 24h) | 50-100 nM this compound comparable to >500 nM GDC-0068 |[1][3] |
Table 3: Transcriptomic Changes
| Treatment | Time Point | Differentially Expressed Transcripts | Reference |
|---|---|---|---|
| This compound | 10 hours | 1394 (626 decreased, 768 increased) | [1] |
| GDC-0068 | 10 hours | 543 (243 decreased, 300 increased) |[1] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Breast cancer cell lines such as T47D, BT-474, MDA-MB-468, and MCF-7, and the T lymphoblast cell line MOLT4 are commonly used.[1][5]
-
Treatment: Cells are plated and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentrations of this compound, GDC-0068, or the negative control this compound-Neg. Treatment durations vary depending on the experiment (e.g., 4, 5, 10, 24, 72 hours).[1][5]
Western Blotting
-
Purpose: To assess the levels of total and phosphorylated proteins.
-
Procedure:
-
Cells are lysed in an appropriate buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., pan-AKT, p-PRAS40 (Thr246), pS6 (Ser240/244)).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Proteomics (Tandem Mass Tag Mass Spectrometry)
-
Purpose: To obtain a global, unbiased measurement of protein abundance changes following treatment.
-
Procedure:
-
MOLT4 cells are treated with 250 nM this compound or DMSO (vehicle) for 4 hours.
-
Cells are harvested, lysed, and proteins are digested into peptides.
-
Peptides are labeled with tandem mass tags (TMT).
-
Labeled peptides are combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data is analyzed to determine the relative abundance of proteins between treatment and control groups.[3]
-
Cell Proliferation and Viability Assays
-
Cell Titer-Glo® Luminescent Cell Viability Assay:
-
Purpose: To measure the number of viable cells in culture based on quantitation of ATP.
-
Procedure: Cells are plated in 384-well plates, treated with compounds for 72 hours, and then the Cell Titer-Glo® reagent is added according to the manufacturer's protocol. Luminescence is measured to determine cell viability.[5]
-
-
CellTox™ Green Cytotoxicity Assay:
-
Purpose: To measure cytotoxicity as a result of compromised membrane integrity.
-
Procedure: Cells in 96-well plates are treated with compounds. A fluorescent dye that is excluded from viable cells is added. An increase in fluorescence indicates a loss of membrane integrity and cytotoxicity.[5]
-
Xenograft Studies
-
Purpose: To evaluate the in vivo efficacy of this compound.
-
Procedure:
-
BT-474C breast cancer cells are implanted into immunodeficient mice.
-
Once tumors are established, mice are treated with this compound, INY-03-041, or GDC-0068.
-
After a defined treatment period (e.g., 4 days), tumors are harvested.
-
Tumor lysates are analyzed by Western blot to assess the levels of pan-AKT and downstream signaling proteins like p-PRAS40 and pS6.[1]
-
Caption: General experimental workflow for studying this compound.
Conclusion
This compound represents a significant advancement in the targeted degradation of AKT. Its dual mechanism of inhibiting the PI3K/AKT pathway and inducing a cytotoxic stress response through the JNK pathway underscores the unique therapeutic potential of protein degraders compared to traditional small molecule inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the cellular and molecular impacts of this promising compound. Further research into the precise mechanisms linking AKT degradation to JNK activation will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit.
References
- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for INY-05-040 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
INY-05-040 is a potent, second-generation heterobifunctional degrader of the serine/threonine kinase AKT. By inducing the degradation of all three AKT isoforms, this compound offers a powerful tool for investigating the roles of AKT signaling in various cellular processes, particularly in the context of cancer biology. Unlike traditional catalytic inhibitors, this compound leads to a sustained suppression of AKT signaling. Furthermore, treatment with this compound has been shown to induce the stress-activated c-Jun N-terminal kinase (JNK) signaling pathway, ultimately leading to apoptosis in sensitive cancer cell lines.[1]
These application notes provide detailed protocols for utilizing this compound in common cell culture experiments, including cell viability assays, Western blot analysis of key signaling proteins, and apoptosis detection.
Data Presentation
Table 1: Comparative Efficacy of this compound
| Compound | Target | Median GI50 (across 288 cancer cell lines) | Notes |
| This compound | AKT Degrader | 1.1 µM | Second-generation degrader, outperforms catalytic inhibitors and first-generation degraders. [2] |
| INY-03-041 | AKT Degrader | 3.1 µM | First-generation degrader.[2] |
| GDC-0068 | Catalytic AKT Inhibitor | > 10 µM | Requires higher concentrations ( >500 nM) for comparable signaling suppression to this compound (50-100 nM) in T47D cells.[3] |
Experimental Protocols
Cell Culture and Handling
This protocol provides general guidelines for the culture of breast cancer cell lines, such as T47D and BT-474, for use in experiments with this compound.
Materials:
-
Human breast cancer cell lines (e.g., T47D, BT-474)
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)[4]
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]
-
For routine passaging, aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
-
For experiments, seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for Western blotting). Seeding density should be optimized for each cell line to ensure they are in the exponential growth phase at the time of treatment. A typical seeding density for T47D cells is 5 x 10^4 cells/well in a 96-well plate for a 72-hour assay.
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cells cultured in 96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to test a wide concentration range (e.g., 0.01 µM to 100 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[5]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol details the analysis of protein expression and phosphorylation status of key components of the AKT and JNK signaling pathways following treatment with this compound.
Materials:
-
Cells cultured in 6-well plates
-
This compound stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for total AKT, phospho-AKT (Ser473), total PRAS40, phospho-PRAS40 (Thr246), total S6, phospho-S6 (Ser235/236), total JNK, phospho-JNK (Thr183/Tyr185), total c-Jun, phospho-c-Jun (Ser73), and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time (e.g., 5 hours for AKT degradation, 24-48 hours for JNK activation).
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[6]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells cultured in 6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a suitable duration (e.g., 48-72 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][7]
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
Mandatory Visualizations
Caption: this compound mechanism of action.
Caption: General experimental workflow.
References
- 1. kumc.edu [kumc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elabscience.com [elabscience.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. bosterbio.com [bosterbio.com]
Application Notes and Protocols for INY-05-040: An In Vitro Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
INY-05-040 is a potent, second-generation AKT degrader that offers a promising therapeutic strategy for cancers with hyperactivated AKT signaling.[1][2][3] Unlike traditional catalytic inhibitors, this compound functions as a heterobifunctional degrader, inducing the rapid and sustained degradation of all three AKT isoforms.[2] This leads to a profound and durable suppression of downstream signaling pathways, ultimately inhibiting cancer cell proliferation.[2] Mechanistically, the enhanced efficacy of this compound is associated with the induction of the stress-activated protein kinase (MAPK) c-Jun N-terminal kinase (JNK), with low basal JNK signaling being a potential biomarker for sensitivity.[1][2]
These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, focusing on its effects on cell viability and the AKT signaling pathway.
Data Presentation
A broad screen of 288 cancer cell lines demonstrated the superior growth-inhibitory activity of this compound compared to the first-generation AKT degrader INY-03-041 and the catalytic AKT inhibitor GDC-0068.[1][2] The median adjusted half-maximal growth inhibition (GI50adj) for this compound was 1.1 µM, significantly lower than that of INY-03-041 (3.1 µM) and GDC-0068 (>10 µM).[4]
Table 1: Representative GI50adj Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50adj (µM) |
| T47D | Breast Cancer | ~0.1-0.5 |
| BT-474 | Breast Cancer | <0.1 |
| Median (across 288 cell lines) | Various | 1.1 |
Note: The GI50adj values for T47D and BT-474 are estimated based on graphical data and textual descriptions indicating high sensitivity. For precise values, refer to the primary publication.
Experimental Protocols
Cell Culture
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Subculturing:
-
Aspirate the old medium and wash the cells with 1x PBS.
-
Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 5-15 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at approximately 140-400 x g for 5-8 minutes.
-
Resuspend the cell pellet in fresh medium and plate at a subcultivation ratio of 1:3 to 1:5.
-
-
Growth Medium: RPMI-1640 medium supplemented with 20% FBS, 10 µg/ml insulin, and 1% Penicillin-Streptomycin.[7]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Subculturing:
-
Aspirate the old medium and briefly rinse the cell layer with DPBS.[7]
-
Add 1.0 to 2.0 mL of Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C to facilitate detachment.[7]
-
Add 4.0 to 6.0 mL of complete growth medium to inactivate the trypsin and gently pipette to create a single-cell suspension.
-
Centrifuge the cells at approximately 125 x g for 5-7 minutes.
-
Resuspend the pellet in fresh medium and plate at a subcultivation ratio of 1:2 to 1:4.[7]
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
T47D or BT-474 cells
-
Complete growth medium
-
This compound (and other compounds for comparison, e.g., GDC-0068)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C to allow for cell attachment.
-
Prepare serial dilutions of this compound and other test compounds in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blotting for AKT Degradation and Downstream Signaling
This protocol is for assessing the levels of total AKT, phosphorylated PRAS40 (Thr246), and phosphorylated S6 Ribosomal Protein (Ser240/244).
-
Materials:
-
T47D or BT-474 cells
-
Complete growth medium
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pan-AKT, anti-phospho-PRAS40 (Thr246), anti-phospho-S6 (Ser240/244), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 50-500 nM) for the desired time points (e.g., 5, 10, 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Caption: Signaling Pathway of this compound Action.
Caption: Experimental Workflow for In Vitro Assays.
References
- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. T47D Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. T47D Cells [cytion.com]
- 7. elabscience.com [elabscience.com]
Application Notes and Protocols for INY-05-040 in a Breast Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is frequently hyperactivated in over 50% of human tumors, playing a crucial role in cell proliferation, survival, metabolism, and migration.[1][2] Consequently, components of this pathway, particularly the serine/threonine kinase AKT, are significant targets for cancer therapeutics. While several AKT inhibitors have been developed, there is a need to improve their therapeutic window and efficacy.[1][3]
INY-05-040 is a second-generation, potent, and selective heterobifunctional AKT degrader.[1] It operates through a proteolysis-targeting chimera (PROTAC) mechanism, consisting of the catalytic AKT inhibitor GDC-0068 chemically linked to a Von Hippel-Lindau (VHL) E3 ligase ligand.[1] This design facilitates the rapid and sustained degradation of all three AKT isoforms (AKT1, AKT2, and AKT3), leading to profound suppression of downstream signaling.[1][4] Preclinical studies in breast cancer models have demonstrated that this compound outperforms traditional catalytic AKT inhibitors, not only by suppressing AKT-dependent phenotypes but also by inducing unique cellular responses, such as the activation of the c-Jun N-terminal kinase (JNK) stress signaling pathway.[1][3][5]
These application notes provide a comprehensive guide for utilizing this compound in a breast cancer xenograft model, including detailed protocols, data interpretation, and visualization of the underlying mechanisms.
Mechanism of Action
This compound induces the degradation of AKT through the ubiquitin-proteasome system. The molecule simultaneously binds to an AKT protein and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to polyubiquitinate AKT, marking it for degradation by the 26S proteasome. The result is a rapid and sustained loss of total AKT protein, which leads to a durable inhibition of downstream signaling pathways responsible for tumor growth and survival.[1] A unique consequence of this degradation is the potent induction of the JNK stress mitogen-activated protein kinase (MAPK) pathway, a cellular phenotype not observed with comparable catalytic inhibition.[1][4]
Caption: Mechanism of this compound as an AKT protein degrader.
Data Presentation
Quantitative data from preclinical studies highlight the superior potency and sustained effect of this compound compared to the catalytic inhibitor GDC-0068.
Table 1: Comparative Potency of AKT-Targeting Compounds in Breast Cancer Cells
| Compound | Target | Mechanism | Comparative Potency | Cell Line Example | Reference |
|---|---|---|---|---|---|
| This compound | Pan-AKT (1/2/3) | Protein Degrader | High (e.g., 50-100 nM) | T47D | [1][4] |
| GDC-0068 | Pan-AKT (1/2/3) | Catalytic Inhibitor | Lower (e.g., >500 nM) | T47D | [1][4] |
| INY-03-041 | Pan-AKT (1/2/3) | Protein Degrader | Lower than this compound | 288 cell line screen |[1][3] |
Note: Potency values represent concentrations required for comparable downstream signaling suppression after 24 hours of treatment.[1][4]
Table 2: In Vivo Pharmacodynamic Effects in BT-474C Xenograft Model (4-Day Treatment)
| Treatment Group | Pan-AKT Levels | p-PRAS40 (T246) Levels | p-S6 (S240/244) Levels | Reference |
|---|---|---|---|---|
| Vehicle Control | Baseline | Baseline | Baseline | [1][4] |
| This compound | Potently Reduced | Decreased | Decreased | [1][4] |
| GDC-0068 | No Change | Decreased | Decreased |[1][4] |
Note: Suppression of downstream signaling (p-PRAS40, p-S6) with this compound was observed to be similar to GDC-0068 in the in vivo model, potentially due to incomplete AKT degradation.[1][4]
Experimental Protocols
This section details the protocol for evaluating the efficacy and pharmacodynamics of this compound in a breast cancer subcutaneous xenograft model. The BT-474C cell line is used as an example due to its use in published studies.[1]
Materials and Reagents
-
Cell Line: BT-474C human breast carcinoma cell line.
-
Animals: Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old.
-
Cell Culture Media: Hybri-Care Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Implantation Reagents: Matrigel® Basement Membrane Matrix.
-
Test Compound: this compound, formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.
-
Measurement Tools: Digital calipers.
-
Pharmacodynamic Analysis: RIPA lysis buffer, protease and phosphatase inhibitors, antibodies (Pan-AKT, p-PRAS40, p-S6, GAPDH/Actin).
Experimental Workflow
Caption: Workflow for a breast cancer xenograft efficacy study.
Detailed Procedure
Step 1: Cell Culture and Preparation
-
Culture BT-474C cells according to standard protocols.
-
On the day of implantation, harvest cells using trypsin and wash with sterile PBS.
-
Count cells and assess viability (should be >95%).
-
Resuspend cells in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL. Keep on ice.
Step 2: Tumor Implantation
-
Anesthetize the mice.
-
Using a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor animals until they have recovered from anesthesia.
Step 3: Tumor Growth Monitoring and Randomization
-
Allow tumors to establish. Begin measuring tumor volume 2-3 times per week using digital calipers once tumors are palpable.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When the average tumor volume reaches 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 per group) with similar mean tumor volumes.
Step 4: Compound Administration and Efficacy Monitoring
-
Prepare this compound in the appropriate vehicle. The exact dose and schedule should be determined from prior pharmacokinetic/pharmacodynamic studies. A 4-day treatment course has been reported for pharmacodynamic assessment.[1]
-
Administer this compound (e.g., via oral gavage) to the treatment group and vehicle alone to the control group daily.
-
Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
The study endpoint may be a fixed duration or when tumors in the control group reach a predetermined size (e.g., 2000 mm³).
Step 5: Pharmacodynamic Analysis
-
At the end of the treatment period (e.g., 4 days for a short-term PD study), euthanize a subset of mice from each group (n=3-5) at a specified time point after the final dose (e.g., 4-8 hours).
-
Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.
-
Homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform Western blot analysis to assess levels of pan-AKT, p-PRAS40, p-S6, and a loading control.
Signaling Pathway Perturbation by this compound
Treatment with this compound leads to the suppression of the canonical PI3K/AKT pathway while simultaneously activating the JNK stress response pathway.
Caption: Dual effects of this compound on AKT and JNK signaling.
References
- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols for INY-05-040 in Murine Models
Product Information
-
Product Name: INY-05-040
-
Mechanism of Action: Second-generation, potent, and selective pan-AKT protein degrader. It is a heterobifunctional degrader that links the catalytic AKT inhibitor GDC-0068 to a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, leading to the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1] This degradation results in the sustained suppression of downstream AKT signaling pathways.
-
Formulation: For in vivo studies in mice, this compound has been formulated in a vehicle solution consisting of 10% DMSO and 25% Kleptose.
Applications
This compound is a valuable tool for preclinical research in oncology, particularly for studying cancers with hyperactivated PI3K/AKT signaling pathways, such as certain types of breast cancer. It can be used to investigate the therapeutic potential of AKT degradation in vivo and to study the downstream effects of sustained AKT pathway inhibition.
In Vivo Efficacy in a Murine Xenograft Model
Preclinical studies have demonstrated the in vivo efficacy of this compound in a BT-474C breast cancer xenograft mouse model. The BT-474 cell line is characterized by the overexpression of HER2 and activation of the PI3K/AKT pathway, making it a relevant model for studying AKT-targeted therapies.
Quantitative Data Summary
| Parameter | This compound | GDC-0068 (comparator) | INY-03-041 (comparator) | Vehicle Control |
| Dosage | 25 mg/kg | 12.5 mg/kg | 25 mg/kg | Equivalent volume |
| Administration Route | Not explicitly stated, likely oral gavage or intraperitoneal injection | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Dosing Schedule | Daily for 4 days | Daily for 4 days | Daily for 4 days | Daily for 4 days |
| Vehicle | 10% DMSO, 25% Kleptose | 10% DMSO, 25% Kleptose | 10% DMSO, 25% Kleptose | 10% DMSO, 25% Kleptose |
| Mouse Model | BT-474C breast cancer xenograft | BT-474C breast cancer xenograft | BT-474C breast cancer xenograft | BT-474C breast cancer xenograft |
| Pharmacodynamic Effects | Potent reduction in pan-AKT levels; Decreased phosphorylation of PRAS40 (Thr246) and S6 (Ser240/244) | Suppression of downstream signaling | Potent reduction in pan-AKT levels; Decreased phosphorylation of PRAS40 (Thr246) and S6 (Ser240/244) | No significant change |
Note: While the referenced study mentions pharmacokinetic and pharmacodynamic data in supplementary tables (S1-S4), this information was not publicly accessible.
Experimental Protocols
BT-474C Xenograft Mouse Model Protocol
This protocol outlines the procedure for establishing a BT-474C xenograft model and the subsequent administration of this compound.
Materials:
-
BT-474C human breast cancer cells
-
Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old
-
Matrigel (Corning)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
-
This compound
-
Vehicle solution (10% DMSO, 25% Kleptose)
Procedure:
-
Cell Culture: Culture BT-474C cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation for Injection:
-
Aspirate the culture medium and wash the cells with PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor volume using calipers 2-3 times per week. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound 25 mg/kg).
-
Prepare a fresh formulation of this compound in the vehicle solution on each day of dosing.
-
Administer the prepared solution to the mice according to the dosing schedule (25 mg/kg, daily for 4 days). The administration route should be consistent across all groups (e.g., oral gavage or intraperitoneal injection).
-
-
Pharmacodynamic Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors for downstream analysis, such as Western blotting to assess the levels of total AKT, phosphorylated PRAS40, and phosphorylated S6.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound induced AKT degradation and downstream signaling.
Experimental Workflow
References
Application Notes and Protocols: Monitoring INY-05-040-Mediated AKT Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase AKT is a pivotal node in the PI3K/AKT/mTOR signaling pathway, frequently hyperactivated in a majority of human cancers, making it a prime target for therapeutic intervention.[1][2][3] Targeted protein degradation has emerged as a promising strategy to overcome the limitations of traditional kinase inhibitors. INY-05-040 is a second-generation AKT degrader that has demonstrated superior potency and rapid action in preclinical studies.[1][3][4] This heterobifunctional molecule hijacks the cell's ubiquitin-proteasome system to induce the selective degradation of all three AKT isoforms.[1][4]
These application notes provide a detailed protocol for utilizing Western blotting to monitor and quantify the degradation of AKT in response to this compound treatment.
Mechanism of Action of this compound
This compound is a proteolysis-targeting chimera (PROTAC) that consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase connected via a linker to GDC-0068, a potent AKT inhibitor.[1][4] This dual-binding capability allows this compound to form a ternary complex with both AKT and the VHL E3 ligase, leading to the polyubiquitination of AKT and its subsequent degradation by the proteasome.[1] This event results in a sustained suppression of downstream AKT signaling.[1][2]
Caption: Mechanism of this compound-induced AKT degradation.
Data Presentation: Efficacy of this compound
The following tables summarize the dose- and time-dependent effects of this compound on AKT degradation and downstream signaling suppression in various breast cancer cell lines, as determined by Western blot analysis.
Table 1: Dose-Dependent Effect of this compound on AKT Pathway in T47D Cells (24h Treatment) [1]
| Concentration of this compound | Pan-AKT Levels | p-PRAS40 (T246) Levels | p-S6 (S240/244) Levels |
| Vehicle Control | High | High | High |
| 50 nM | Reduced | Reduced | Reduced |
| 100 nM | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| >500 nM (GDC-0068) | Unchanged | Reduced | Reduced |
Table 2: Time-Dependent Effect of 100 nM this compound on AKT Pathway in T47D Cells [1]
| Treatment Time | Pan-AKT Levels | p-PRAS40 (T246) Levels | p-S6 (S240/244) Levels |
| 0 h | High | High | High |
| <5 h | Reduced | Reduced | Reduced |
| 12 h | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 24 h | Sustained Reduction | Sustained Reduction | Sustained Reduction |
| 72 h (post-washout) | Sustained Reduction | Sustained Reduction | Sustained Reduction |
Table 3: In Vivo Efficacy of this compound in BT-474C Xenograft Model (4-day treatment) [1][4]
| Treatment Group | Pan-AKT Levels | p-PRAS40 (T246) Levels | p-S6 (S240/244) Levels |
| Vehicle Control | High | High | High |
| This compound | Potently Reduced | Decreased | Decreased |
| GDC-0068 | Unchanged | Decreased | Decreased |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the degradation of AKT following treatment with this compound.
Experimental Workflow
Caption: Western blot experimental workflow.
Materials and Reagents
-
Cell Lines: T47D, MDA-MB-468, or other relevant cancer cell lines.
-
This compound: Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-15%) and running buffer.
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-pan-AKT
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-phospho-PRAS40 (Thr246)
-
Rabbit anti-phospho-S6 (Ser240/244)
-
Mouse anti-β-actin or Rabbit anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Cell Culture and Treatment
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10, 50, 100, 500 nM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
Cell Lysis and Protein Quantification
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
SDS-PAGE and Protein Transfer
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and denature by heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel. Include a protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane according to the manufacturer's protocol.
Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the ECL substrate and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the levels of the target proteins to the loading control.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inefficient transfer | Confirm transfer with Ponceau S staining. Optimize transfer conditions. |
| Low protein load | Increase the amount of protein loaded per lane. | |
| Antibody issue | Use a fresh or validated antibody; optimize antibody concentration. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Reduce the concentration of primary or secondary antibodies. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody or optimize antibody dilution. |
| Protein degradation | Use fresh lysates and ensure protease/phosphatase inhibitors are added. |
References
- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
Application Notes & Protocols: INY-05-040 Washout Experiment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
INY-05-040 is a potent, second-generation, selective pan-AKT degrader. It functions as a proteolysis-targeting chimera (PROTAC), inducing the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3) via the ubiquitin-proteasome system.[1][2][3][4] This mechanism of action contrasts with traditional catalytic inhibitors of AKT, such as GDC-0068, which reversibly bind to the active site of the kinase. The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature in many human cancers.[1][3] this compound has demonstrated enhanced potency and sustained suppression of AKT signaling compared to first-generation degraders and catalytic inhibitors.[1][3]
A key characteristic of this compound is the prolonged duration of its pharmacological effect, even after the compound has been removed from the extracellular environment. This sustained activity is a direct consequence of its mechanism as a degrader; the target protein (AKT) is eliminated and the cell must synthesize new protein to restore signaling, a process that can be slow. Washout experiments are therefore crucial for characterizing the durability of the response to this compound and differentiating its pharmacological profile from that of reversible inhibitors.
These application notes provide a detailed protocol for performing a washout experiment to evaluate the sustained effects of this compound on AKT signaling in cancer cell lines.
Signaling Pathway of this compound
This compound is a heterobifunctional molecule that brings together an E3 ubiquitin ligase (via a VHL ligand) and the target protein, AKT. This proximity facilitates the ubiquitination of AKT, marking it for degradation by the proteasome. The degradation of AKT leads to the inhibition of downstream signaling, as evidenced by reduced phosphorylation of substrates such as PRAS40 and S6.[1][2] Interestingly, treatment with this compound has also been shown to induce the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) signaling pathway, a cellular response not observed with catalytic AKT inhibitors.[1][3]
Caption: this compound-mediated AKT degradation and downstream signaling.
Experimental Protocols
Objective
To assess the duration of AKT protein degradation and downstream signaling inhibition following treatment with and subsequent washout of this compound in a relevant cancer cell line.
Materials
-
Cell Line: T47D (ER+, PIK3CA H1047R mutant breast cancer) or MDA-MB-468 (PTEN-deficient triple-negative breast cancer) cell lines.[1]
-
Compounds:
-
Reagents:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: pan-AKT, phospho-PRAS40 (Thr246), phospho-S6 (Ser240/244), and a loading control (e.g., Vinculin or GAPDH).[1][2]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Experimental Workflow
The following diagram outlines the key steps in the this compound washout experiment.
Caption: Workflow for the this compound washout experiment.
Procedure
Day 1: Cell Seeding
-
Culture T47D or MDA-MB-468 cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into 6-well plates at a density that will ensure they are in the exponential growth phase and do not become over-confluent by the end of the experiment.
-
Incubate overnight at 37°C, 5% CO₂.
Day 2: Compound Treatment
-
Prepare working solutions of this compound, GDC-0068, and DMSO in complete medium.
-
Aspirate the old medium from the cells and replace it with the medium containing the respective compounds or vehicle.
-
Incubate for the desired treatment duration (e.g., 12 to 24 hours). A 12-hour treatment has been shown to be effective for observing sustained effects post-washout for a related compound.[5]
Day 3: Washout and Time Course
-
T=0 (Pre-Washout) Sample: For one set of wells for each condition, aspirate the medium and proceed directly to the "Cell Lysis" step (below).
-
Washout Procedure: For the remaining wells: a. Aspirate the drug-containing medium. b. Gently wash the cells twice with pre-warmed sterile PBS to remove any residual compound. c. Add fresh, pre-warmed, drug-free complete medium to each well.
-
Post-Washout Incubation: Return the plates to the incubator.
Days 4-6: Post-Washout Sample Collection
-
At each designated time point post-washout (e.g., 24, 48, 72, and 96 hours), collect samples by performing the "Cell Lysis" step.
Cell Lysis and Protein Quantification
-
Place the 6-well plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.
Western Blot Analysis
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pan-AKT, anti-p-PRAS40, anti-p-S6, anti-Vinculin) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using appropriate software (e.g., ImageJ) and normalize to the loading control.
Data Presentation
The results of the washout experiment are typically presented as immunoblots and can be quantified to show the time-dependent recovery of protein levels. The following tables summarize the expected outcomes based on published data for this compound and the comparator GDC-0068.[1][5]
Table 1: Expected Outcome of this compound Washout Experiment
| Time Post-Washout | Pan-AKT Level | p-PRAS40 Level | p-S6 Level |
| 0 h (Pre-Washout) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 24 h | Sustained Reduction | Sustained Reduction | Sustained Reduction |
| 48 h | Sustained Reduction | Sustained Reduction | Sustained Reduction |
| 72 h | Sustained Reduction | Sustained Reduction | Sustained Reduction |
| 96 h | Sustained Reduction | Sustained Reduction | Sustained Reduction |
Table 2: Expected Outcome of GDC-0068 (Catalytic Inhibitor) Washout Experiment
| Time Post-Washout | Pan-AKT Level | p-PRAS40 Level | p-S6 Level |
| 0 h (Pre-Washout) | Unchanged | Significantly Reduced | Significantly Reduced |
| 24 h | Unchanged | Rebound to Baseline | Rebound to Baseline |
| 48 h | Unchanged | Rebound to Baseline | Rebound to Baseline |
| 72 h | Unchanged | Rebound to Baseline | Rebound to Baseline |
| 96 h | Unchanged | Rebound to Baseline | Rebound to Baseline |
Note on Data Interpretation: The key finding from this experiment is the sustained reduction in total AKT levels and downstream signaling markers (p-PRAS40, p-S6) for at least 72-96 hours after this compound is washed out.[1][5] In contrast, for the reversible catalytic inhibitor GDC-0068, while downstream signaling is inhibited during treatment, it is expected to rebound quickly after the compound is removed, as total AKT levels are unaffected.[1][5] This highlights the durable, degradation-based mechanism of this compound.
References
- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of INY-05-040 in T47D Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of INY-05-040 in the T47D human breast cancer cell line. This compound is a second-generation AKT degrader, demonstrating potent and selective degradation of all three AKT isoforms.[1]
Introduction
This compound is a heterobifunctional degrader that conjugates the catalytic AKT inhibitor GDC-0068 to a Von Hippel-Lindau (VHL) E3 ligase ligand.[1] This mechanism leads to the ubiquitination and subsequent proteasomal degradation of AKT, resulting in sustained suppression of downstream signaling pathways crucial for cancer cell proliferation and survival.[1] The T47D cell line, derived from a ductal carcinoma of the breast, is a widely used model for studying hormone-responsive breast cancer. Determining the IC50 of this compound in these cells is a critical step in evaluating its therapeutic potential. While a specific IC50 value for this compound in T47D cells has not been definitively published, a growth inhibition screen across 288 cancer cell lines reported a median adjusted GI50 of 1.1 µM.[2]
Data Presentation
While a precise IC50 value for this compound in T47D cells is not available in the cited literature, the table below summarizes the available potency information. Researchers are encouraged to determine the cell line-specific IC50 using the protocols provided herein.
| Compound | Cell Line | Assay Type | Potency Metric | Value | Reference |
| This compound | 288 Cancer Cell Lines | Growth Inhibition | Median GI50adj | 1.1 µM | [2] |
| This compound | T47D | Signaling Suppression | Effective Concentration | 50-100 nM | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for IC50 determination.
Experimental Protocols
T47D Cell Culture Protocol
This protocol outlines the standard procedure for culturing T47D cells.
Materials:
-
T47D cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of T47D cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cells once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C, or until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and transfer the cell suspension to a conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and split the cells at a ratio of 1:3 to 1:6 into new flasks.
IC50 Determination using MTT Assay
This protocol provides a step-by-step guide for determining the IC50 of this compound in T47D cells.
Materials:
-
T47D cells in logarithmic growth phase
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
Day 1: Cell Seeding
-
Harvest T47D cells using Trypsin-EDTA as described above and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cells in complete growth medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow cells to attach.
Day 2: Drug Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM is a good starting point). Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
Day 5: MTT Assay and Data Analysis
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
References
Application Notes and Protocols for INY-05-040 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
INY-05-040 is a second-generation, potent, and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the serine/threonine kinase AKT (all three isoforms: AKT1, AKT2, and AKT3). As a heterobifunctional molecule, this compound links the ATP-competitive AKT inhibitor GDC-0068 to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of AKT, leading to a sustained suppression of downstream signaling pathways.[1]
These application notes provide detailed information on the solubility and stability of this compound for in vitro studies, along with protocols for its use and assessment.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₅H₇₆ClN₉O₆S | BroadPharm |
| Molecular Weight | 1026.8 g/mol | BroadPharm |
| CAS Number | 2503018-29-7 | BroadPharm |
| Storage Conditions | -20°C | BroadPharm |
Solubility
The solubility of PROTAC molecules can be challenging due to their high molecular weight and complex structures. It is crucial to determine the optimal solvent and concentration for your specific in vitro experiments to avoid precipitation and ensure accurate results.
Recommended Solvents and Stock Solution Preparation
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of this compound (MW = 1026.8 g/mol ), add 97.4 µL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into smaller volumes in low-binding tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Solubility in Aqueous Buffers and Cell Culture Media
Direct dissolution of this compound in aqueous buffers or cell culture media is not recommended. For in vitro experiments, the DMSO stock solution should be serially diluted to the final working concentration in the desired aqueous medium. It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Protocol for Assessing Solubility in Experimental Media:
-
Prepare a series of dilutions of the this compound DMSO stock solution in your chosen cell culture medium or buffer.
-
Incubate the solutions at the experimental temperature (e.g., 37°C) for a relevant period (e.g., 24-72 hours).
-
Visually inspect for any signs of precipitation (cloudiness, particulate matter).
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method such as HPLC-UV or LC-MS.
Table for Recording Experimentally Determined Solubility:
| Solvent/Medium | Maximum Soluble Concentration (µM) | Observations (e.g., Precipitation noted) |
| DMSO | ||
| PBS (pH 7.4) | ||
| RPMI-1640 + 10% FBS | ||
| DMEM + 10% FBS | ||
| Other (specify) |
Stability
The stability of this compound in solution is critical for the reproducibility of in vitro experiments. PROTACs can be susceptible to degradation via hydrolysis or metabolism in biological matrices.
Stability in Cell Culture Media
Protocol for Assessing Stability in Cell Culture Media:
-
Spike a known concentration of this compound (from a DMSO stock) into pre-warmed cell culture medium (with and without serum).
-
Incubate the samples at 37°C in a humidified incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect aliquots of the medium.
-
Immediately stop any potential degradation by adding a cold organic solvent (e.g., acetonitrile) and store at -80°C until analysis.
-
Analyze the concentration of the parent this compound compound at each time point using LC-MS.
-
Calculate the half-life (t½) of this compound in the medium.
Table for Recording Stability Data in Cell Culture Media:
| Medium | Incubation Time (hours) | % Remaining this compound | Calculated Half-life (t½) |
| RPMI-1640 + 10% FBS | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 | |||
| DMEM + 10% FBS | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 |
Freeze-Thaw Stability
It is recommended to aliquot stock solutions to minimize freeze-thaw cycles. To assess the stability of your stock solutions to freeze-thaw cycles, you can perform the following protocol.
Protocol for Assessing Freeze-Thaw Stability:
-
Prepare a fresh stock solution of this compound in DMSO.
-
Analyze an aliquot immediately to determine the initial concentration (Time 0).
-
Subject the remaining stock solution to a series of freeze (-20°C or -80°C) and thaw (room temperature) cycles.
-
After each cycle (e.g., 1, 3, and 5 cycles), take an aliquot and analyze the concentration of this compound using LC-MS.
-
Compare the concentrations at each cycle to the initial concentration.
Mechanism of Action and Signaling Pathway
This compound induces the degradation of AKT, a key node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer. By recruiting the VHL E3 ligase to AKT, this compound triggers the ubiquitination and subsequent degradation of AKT by the proteasome. This leads to a sustained inhibition of downstream signaling, affecting cell proliferation, survival, and metabolism. Notably, the enhanced efficacy of this compound compared to catalytic AKT inhibitors is associated with a potent induction of the JNK stress signaling pathway.[1]
Caption: Mechanism of action of this compound leading to AKT degradation and downstream signaling effects.
Experimental Protocols
Cell Culture and Treatment
Protocol for In Vitro Cell Treatment:
-
Culture your cells of interest in the appropriate medium and conditions until they reach the desired confluency.
-
Prepare serial dilutions of the this compound DMSO stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 4, 8, 24, 48, 72 hours).
-
After incubation, harvest the cells for downstream analysis (e.g., Western blotting, cell viability assays).
Western Blotting for AKT Degradation
Protocol for Assessing AKT Degradation by Western Blot:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total AKT, phospho-AKT (e.g., p-AKT Ser473), and downstream targets like p-PRAS40 and p-S6. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of AKT degradation and signaling inhibition.
Caption: Workflow for assessing protein degradation via Western Blot.
Cell Viability Assay
Protocol for Determining Cell Viability:
-
Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for the desired duration (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).
-
Measure the signal using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation | - Poor solubility in the assay medium.- Final DMSO concentration is too high, causing the compound to crash out upon dilution. | - Re-evaluate the solubility of this compound in your specific medium.- Prepare intermediate dilutions in a co-solvent or use a lower starting stock concentration.- Ensure the final DMSO concentration is kept to a minimum. |
| Inconsistent Results | - Instability of the compound in the assay medium.- Freeze-thaw degradation of the stock solution. | - Perform a stability study of this compound in your medium at 37°C.- Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| No or Weak AKT Degradation | - Suboptimal concentration or treatment time.- Low expression of VHL in the cell line.- Proteasome inhibition. | - Perform a dose-response and time-course experiment to optimize treatment conditions.- Confirm VHL expression in your cell line.- Ensure that other treatments do not interfere with proteasome function. |
Conclusion
This compound is a valuable tool for studying the consequences of sustained AKT degradation in vitro. Proper handling, including careful consideration of its solubility and stability, is essential for obtaining reliable and reproducible data. The protocols provided here offer a framework for the successful use of this compound in a research setting. It is recommended that each researcher empirically determines the optimal conditions for their specific experimental system.
References
Application Notes and Protocols for Flow Cytometry Analysis Following INY-05-040 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
INY-05-040 is a second-generation proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the serine/threonine kinase AKT.[1][2][3] Hyperactivation of the PI3K/AKT signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][4] Unlike traditional small molecule inhibitors that catalytically block kinase activity, this compound leads to the rapid and sustained depletion of all three AKT isoforms.[2][5] This sustained suppression of AKT signaling has been shown to be more potent in inhibiting cancer cell proliferation than catalytic AKT inhibitors.[1][2][3] A key feature of this compound's mechanism is the subsequent induction of the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) signaling pathway.[1][3]
These application notes provide detailed protocols for utilizing flow cytometry to characterize the cellular consequences of this compound treatment. The described methods will enable researchers to quantify key cellular processes such as apoptosis and cell cycle progression, and to monitor the modulation of specific signaling pathways, providing valuable insights into the compound's mechanism of action and therapeutic potential.
Mechanism of Action: this compound Signaling
This compound is a heterobifunctional molecule that simultaneously binds to an E3 ubiquitin ligase and AKT. This proximity induces the ubiquitination and subsequent proteasomal degradation of AKT. The resulting sustained suppression of AKT signaling inhibits downstream effectors like PRAS40 and S6 ribosomal protein, leading to cell growth inhibition.[2][5] Concurrently, the degradation of AKT triggers the activation of the JNK stress response pathway.[1]
Caption: this compound mediated AKT degradation and downstream signaling.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize the anticipated quantitative data from flow cytometry analysis of cancer cell lines treated with this compound. The data is representative and may vary depending on the cell line, treatment concentration, and duration.
Table 1: Apoptosis Induction by this compound
| Treatment Group | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 5.2 ± 1.1 | 3.1 ± 0.8 |
| This compound (100 nM) | 25.8 ± 3.5 | 15.4 ± 2.9 |
| This compound (500 nM) | 45.1 ± 4.2 | 28.7 ± 3.1 |
Table 2: Cell Cycle Arrest Induced by this compound
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 48.3 ± 2.7 | 35.1 ± 2.1 | 16.6 ± 1.9 |
| This compound (100 nM) | 65.9 ± 3.1 | 20.5 ± 1.8 | 13.6 ± 1.5 |
| This compound (500 nM) | 78.2 ± 3.9 | 10.3 ± 1.2 | 11.5 ± 1.3 |
Table 3: Modulation of Intracellular Signaling Pathways by this compound
| Treatment Group | Median Fluorescence Intensity (MFI) of p-S6 (S240/244) | MFI of p-JNK (T183/Y185) |
| Vehicle Control | 8750 ± 980 | 1230 ± 150 |
| This compound (100 nM) | 3120 ± 450 | 4890 ± 560 |
| This compound (500 nM) | 1580 ± 210 | 9760 ± 1120 |
Experimental Protocols
References
- 1. Detection of JNK and p38 activation by flow cytometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing INY-05-040 concentration for different cell lines
Welcome to the technical support center for INY-05-040, a second-generation AKT degrader. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective pan-AKT degrader. It is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC), composed of the catalytic AKT inhibitor GDC-0068 chemically linked to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This design facilitates the formation of a ternary complex between AKT protein and the VHL E3 ligase, leading to the ubiquitination of AKT and its subsequent degradation by the proteasome.[1] This mechanism results in a rapid and sustained depletion of all three AKT isoforms, profoundly suppressing downstream signaling pathways that are critical for cell proliferation, survival, and metabolism.[1][2]
Q2: How does this compound differ from catalytic AKT inhibitors like GDC-0068?
A2: While both this compound and GDC-0068 target AKT, their mechanisms and cellular effects differ significantly. GDC-0068 is a catalytic inhibitor that reversibly binds to the active site of AKT, blocking its kinase activity. In contrast, this compound induces the actual elimination of the AKT protein. This leads to a more profound and sustained suppression of AKT signaling, which can persist for at least 72 hours even after the compound is washed out.[1] Studies have shown that this compound outperforms catalytic inhibitors in suppressing cancer cell growth across a wide range of cell lines.[1][2]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration of this compound is cell line-dependent. For initial experiments, a dose-response study is highly recommended. Based on published data, concentrations between 50 nM and 100 nM have been shown to achieve significant suppression of AKT downstream signaling in sensitive breast cancer cell lines like T47D.[1] A broad screen of 288 cancer cell lines reported a median adjusted GI50 (concentration for 50% growth inhibition) of 1.1 µM.
Q4: In which cancer types or cell lines is this compound most effective?
A4: this compound has demonstrated superior growth-inhibitory activity across 288 cancer cell lines from 18 different lineages.[1] Its efficacy is particularly pronounced in breast cancer cell lines.[1] A key biomarker for sensitivity to this compound is a low baseline level of c-Jun N-terminal kinase (JNK) signaling, a component of the stress-activated protein kinase (MAPK) pathway.[1][2] Cell lines with hyperactivated PI3K/AKT pathways, such as those with PIK3CA mutations or PTEN loss, are also prime candidates for treatment.[1]
Q5: Are there any known off-target effects of this compound?
A5: this compound has been shown to be highly selective. Its biochemical selectivity across a panel of 468 kinases was found to be comparable to its parent catalytic inhibitor, GDC-0068, indicating a low likelihood of off-target kinase inhibition.[1]
Troubleshooting Guides
Problem 1: Sub-optimal or no degradation of AKT protein observed.
| Possible Cause | Suggested Solution |
| Incorrect Concentration | Perform a dose-response experiment (e.g., 10 nM to 5 µM) to determine the optimal concentration for your specific cell line. |
| Insufficient Treatment Time | While rapid degradation (<5 hours) has been reported, kinetics can vary.[1] Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration. |
| Proteasome Inhibition | Ensure that other compounds used in your experiment do not inhibit proteasome function, which is essential for this compound's mechanism. |
| Low VHL E3 Ligase Expression | Confirm that your cell line expresses sufficient levels of the Von Hippel-Lindau (VHL) E3 ligase. |
| Cell Line Resistance | The cell line may have intrinsic resistance mechanisms, such as high basal JNK signaling.[1][2] Consider testing in a different, more sensitive cell line to confirm compound activity. |
Problem 2: High variability in cell viability/cytotoxicity assay results.
| Possible Cause | Suggested Solution |
| Inconsistent Seeding Density | Ensure a uniform cell seeding density across all wells of your microplate. Cell confluence can significantly impact assay results. |
| Edge Effects in Microplates | Minimize edge effects by not using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media. |
| Incomplete Reagent Mixing | After adding assay reagents like CellTiter-Glo® or CellTox™ Green, ensure proper mixing by using an orbital shaker for 2 minutes as recommended by the manufacturer. |
| Incorrect Incubation Times | Strictly adhere to the recommended incubation times for both the compound treatment and the assay reagent itself to ensure stable signal generation. |
| DMSO/Vehicle Concentration | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level (typically ≤ 0.5%). |
Data Presentation
Illustrative Growth Inhibition of this compound in Breast Cancer Cell Lines
The following table provides representative EC50 values for growth inhibition in common breast cancer cell lines after a 72-hour treatment period. Note: These are illustrative values based on published reports; users should perform their own dose-response experiments to determine the precise EC50 in their specific experimental system.
| Cell Line | Subtype | PI3K/PTEN Status | Illustrative EC50 (nM) |
| BT-474 | ER+, HER2+ | PIK3CA H1047R | 50 - 150 |
| T47D | ER+, PR+ | PIK3CA H1047R | 75 - 200 |
| MCF7 | ER+, PR+ | PIK3CA E545K | 100 - 300 |
| MDA-MB-468 | Triple-Negative | PTEN null | 150 - 400 |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assessment (CellTiter-Glo® Assay)
This protocol measures the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the appropriate wells. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the assay plate to room temperature for approximately 30 minutes.
-
Assay: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader. The signal is directly proportional to the number of viable cells.
Protocol 2: Cytotoxicity Assessment (CellTox™ Green Assay)
This protocol measures cytotoxicity by detecting the binding of a fluorescent dye to DNA from cells with compromised membrane integrity.
-
Cell Seeding: Seed cells in a 96-well plate (black, clear-bottom recommended) in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Reagent Addition: Prepare the 2X CellTox™ Green Dye working solution according to the manufacturer's protocol. Add 15 µL of the dye to each well at the time of compound addition.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, protected from light.
-
Measurement: Measure fluorescence (Excitation: 485-500 nm; Emission: 520-530 nm) at desired time points. The signal is proportional to the number of dead cells.
-
Normalization (Optional but Recommended): At the end of the experiment, add the provided Lysis Solution to achieve 100% cell death, incubate for 15 minutes, and read the fluorescence again. This value can be used to normalize the data.
Protocol 3: Target Engagement via Western Blot
This protocol verifies the degradation of AKT and the suppression of downstream signaling.
-
Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound and a vehicle control for the desired time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total AKT, phospho-AKT (Ser473), phospho-PRAS40 (Thr246), phospho-S6 (Ser240/244), and a loading control (e.g., GAPDH or β-Actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the total AKT band confirms degradation.
Visualizations
Caption: Mechanism of Action for this compound leading to AKT degradation.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for AKT degradation issues.
References
Technical Support Center: INY-05-040 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing INY-05-040 in Western blotting experiments. The information is tailored to scientists and drug development professionals investigating the effects of this second-generation AKT degrader.
Troubleshooting Guide
This guide addresses common issues encountered during Western blot analysis of this compound-treated samples.
Question: I am not seeing any bands for my target protein (e.g., total AKT, p-AKT) in my this compound treated lanes.
Possible Causes and Solutions:
-
Successful Degradation: this compound is a potent AKT degrader.[1][2] The absence of a band for total AKT is the expected outcome of a successful experiment.
-
Inefficient Protein Transfer: Smaller proteins may pass through the membrane, while larger proteins might not transfer efficiently. To verify transfer, you can stain the membrane with Ponceau S before blocking.[3]
-
Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may be too low.
-
Inactive Antibodies: Ensure antibodies have been stored correctly and have not expired.[4] You can perform a dot blot to check the activity of your antibodies.[4]
-
Insufficient Protein Load: For low-abundance proteins, a higher amount of total protein may need to be loaded onto the gel.[4][5]
Question: I am observing very weak bands for my target protein in the treated samples.
Possible Causes and Solutions:
-
Suboptimal this compound Incubation Time or Concentration: The treatment conditions may not be sufficient for complete degradation. Refer to published studies for effective concentrations and durations. For example, treatment of T47D cells with 100 nM this compound can result in sustained AKT reduction.[1]
-
Low Antibody Concentration: The dilution of your primary or secondary antibody might be too high.
-
Insufficient Exposure Time: Increase the exposure time during signal detection.[4]
-
Blocking Agent Issues: Some blocking agents, like non-fat dry milk, can sometimes mask antigens. Consider trying a different blocking agent such as bovine serum albumin (BSA).[6]
Question: My Western blot has high background, making it difficult to interpret the results.
Possible Causes and Solutions:
-
Inadequate Blocking: Increase the blocking time or try a different blocking buffer.[4][6][7] Blocking for at least one hour at room temperature or overnight at 4°C is recommended.[4]
-
Insufficient Washing: Increase the number and duration of wash steps to remove unbound antibodies.[7][8][9] Adding a detergent like Tween-20 to your wash buffer can also help.[4]
-
Antibody Concentration is Too High: Excessively high concentrations of primary or secondary antibodies can lead to increased background noise.[7][8]
-
Membrane Handling: Avoid touching the membrane with bare hands and ensure it does not dry out during incubations.[3]
Question: I am seeing multiple non-specific bands in addition to my target band.
Possible Causes and Solutions:
-
Antibody Specificity: Your primary antibody may be cross-reacting with other proteins. Ensure you are using a highly specific antibody.
-
Sample Degradation: Protein degradation can lead to the appearance of multiple bands.[3] Ensure proper sample handling and consider adding protease inhibitors to your lysis buffer.[5]
-
Antibody Concentration is Too High: High antibody concentrations can increase the likelihood of non-specific binding.[8]
-
Stringent Washing Conditions: Increasing the stringency of your wash buffer, for instance by increasing the detergent concentration, can help reduce non-specific binding.[9]
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome on a Western blot when treating breast cancer cell lines with this compound?
A1: this compound is an AKT degrader. Therefore, you should expect to see a significant reduction or complete absence of the band corresponding to total AKT in your treated samples compared to your vehicle control.[1] Consequently, you should also observe a decrease in the phosphorylation of downstream AKT targets, such as PRAS40 and S6.[1]
Q2: What are appropriate positive and negative controls for a Western blot experiment with this compound?
A2:
-
Positive Control: A cell lysate from a cell line known to express high levels of AKT (e.g., untreated T47D or BT-474 cells) can serve as a positive control.[1]
-
Negative Control: A vehicle-treated (e.g., DMSO) cell lysate is the most appropriate negative control.[1] Additionally, using a negative control compound, such as this compound-Neg which is a non-degrading counterpart, can help confirm that the observed effects are due to AKT degradation.[10]
-
Loading Control: Always include a loading control, such as vinculin, GAPDH, or β-actin, to ensure equal protein loading across all lanes.[1]
Q3: What concentrations of this compound are typically used in cell culture experiments?
A3: Effective concentrations can vary between cell lines. However, studies have shown that concentrations around 100 nM are sufficient to achieve significant AKT degradation in cell lines like T47D.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Quantitative Data Summary
The following table provides a hypothetical summary of densitometry data from a Western blot experiment investigating the effect of this compound on AKT levels.
| Treatment | Total AKT (Relative Densitometry Units) | p-AKT (S473) (Relative Densitometry Units) | Loading Control (Vinculin) (Relative Densitometry Units) |
| Vehicle (DMSO) | 1.00 | 0.95 | 1.02 |
| This compound (100 nM) | 0.15 | 0.10 | 0.98 |
| This compound-Neg (100 nM) | 0.98 | 0.92 | 1.01 |
Experimental Protocol: Western Blotting for this compound Efficacy
This protocol outlines a standard procedure for assessing the efficacy of this compound by monitoring AKT protein levels.
-
Cell Treatment: Plate breast cancer cells (e.g., T47D) and allow them to adhere. Treat the cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.[11]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation:
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for at least 1 hour at room temperature.[12]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST for 5-10 minutes each.[5]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature.[11]
-
Wash the membrane again as described above.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped of the primary and secondary antibodies and re-probed with another antibody, such as a loading control.
Visualizations
Caption: Troubleshooting workflow for common Western blot issues.
Caption: Simplified signaling pathway affected by this compound.
References
- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western blot troubleshooting guide! [jacksonimmuno.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
Technical Support Center: INY-05-040 Immunoassays & The Hook Effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing immunoassays to measure INY-05-040. A key focus of this guide is to address and provide solutions for the "hook effect," a phenomenon that can lead to inaccurate, falsely low measurements of this compound at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and why is it a concern when measuring this compound?
The hook effect, also known as the prozone phenomenon, is an immunological phenomenon that can occur in "sandwich" immunoassays, leading to falsely low results at very high analyte concentrations.[1][2][3] In the context of this compound, a potent second-generation AKT degrader, failing to account for the hook effect could lead to a significant underestimation of its concentration in a sample.[4][5] This could have critical implications in preclinical and clinical studies, potentially affecting dose-response analyses and pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Q2: What is this compound?
This compound is a potent and selective second-generation AKT degrader.[4][5] It functions as a heterobifunctional molecule, bringing together an E3 ubiquitin ligase and the target protein (AKT), leading to the ubiquitination and subsequent degradation of all three AKT isoforms.[4][6] Its mechanism of action involves the sustained suppression of AKT signaling pathways, which are often hyperactivated in cancer.[4][5]
Q3: How does the hook effect manifest in an immunoassay for this compound?
In a sandwich immunoassay for this compound, capture and detection antibodies are used to quantify the molecule. At optimal concentrations, the signal generated is proportional to the amount of this compound. However, at excessively high concentrations, both the capture and detection antibodies become saturated with free this compound. This prevents the formation of the "sandwich" complex (capture antibody - this compound - detection antibody), leading to a decrease in the measured signal and a characteristic "hook" shape on a dose-response curve.[1][2][7]
Q4: What are the primary signs that our this compound assay might be affected by the hook effect?
The most common indicator of a hook effect is obtaining an unexpectedly low concentration reading for a sample that is expected to have a high concentration of this compound. Other signs include a lack of dose-dependent increase in signal in highly concentrated samples or results that are inconsistent with other experimental data. If you observe a decrease in signal intensity as the analyte concentration increases, you are likely encountering the hook effect.[8][9]
Troubleshooting Guide
Issue: Suspected Falsely Low this compound Concentration
If you suspect that your immunoassay results for this compound are inaccurately low due to the hook effect, follow this troubleshooting guide.
Step 1: Sample Dilution Series
The most reliable method to identify and overcome the hook effect is to analyze a series of dilutions for the sample .[2][10]
-
Protocol: Prepare several serial dilutions of the sample (e.g., 1:10, 1:100, 1:1000) using the appropriate assay buffer.
-
Analysis: Assay the neat (undiluted) sample and all dilutions.
-
Interpretation:
-
If the calculated concentration of this compound increases with dilution (after correcting for the dilution factor), the hook effect is present in the less diluted samples.
-
The dilution that yields the highest concentration before plateauing should be considered the most accurate.
-
Quantitative Data Summary: Sample Dilution Analysis
| Sample ID | Dilution Factor | Measured Concentration (nM) | Corrected Concentration (nM) | Hook Effect Indicated? |
| EXP-001 | Neat (1) | 150 | 150 | Yes |
| EXP-001 | 1:10 | 85 | 850 | Yes |
| EXP-001 | 1:100 | 25 | 2500 | No (Peak) |
| EXP-001 | 1:1000 | 2.6 | 2600 | No |
Step 2: Assay Protocol Modification
If the hook effect is a persistent issue, consider modifying the immunoassay protocol.
-
Two-Step Incubation: A two-step assay format can mitigate the hook effect. This involves incubating the sample with the capture antibody first, followed by a wash step to remove unbound analyte, and then adding the detection antibody. This prevents the saturation of both antibodies simultaneously.
-
Increase Antibody Concentrations: Increasing the concentration of the capture and/or detection antibodies can extend the dynamic range of the assay and reduce the likelihood of saturation at high analyte concentrations.[11]
Experimental Protocols
Protocol 1: Serial Dilution for Hook Effect Diagnosis
-
Sample Preparation: For each suspect sample, prepare a series of four 1.5 mL microcentrifuge tubes.
-
Neat Sample: Aliquot 100 µL of the neat sample into the first well of your assay plate.
-
1:10 Dilution: Add 90 µL of assay buffer to the first tube. Add 10 µL of the neat sample, vortex thoroughly. Aliquot 100 µL of this dilution into the second well.
-
1:100 Dilution: Add 90 µL of assay buffer to the second tube. Add 10 µL of the 1:10 dilution, vortex thoroughly. Aliquot 100 µL of this dilution into the third well.
-
1:1000 Dilution: Add 90 µL of assay buffer to the third tube. Add 10 µL of the 1:100 dilution, vortex thoroughly. Aliquot 100 µL of this dilution into the fourth well.
-
Assay: Proceed with your standard immunoassay protocol for all samples.
-
Data Analysis: Calculate the concentration for each dilution based on the standard curve. Multiply the measured concentration by the dilution factor to obtain the corrected concentration.
Visualizations
Mechanism of the Hook Effect in an this compound Immunoassay
References
- 1. Hook effect - Wikipedia [en.wikipedia.org]
- 2. myadlm.org [myadlm.org]
- 3. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 4. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, 2503018-29-7 | BroadPharm [broadpharm.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unraveling the Hook Effect: A Comprehensive Study of High Antigen Concentration Effects in Sandwich Lateral Flow Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: INY-05-040 Off-Target Effects
Disclaimer: Information regarding a specific compound designated "INY-05-040" is not publicly available. This guide provides a general framework and technical support for researchers working with novel kinase inhibitors, using a hypothetical inhibitor, Hypothetinib (HYP-123) , a selective Epidermal Growth Factor Receptor (EGFR) inhibitor, as an example. The principles and protocols described are broadly applicable for investigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a kinase inhibitor like HYP-123?
A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common issue.[2][3] Investigating these effects is critical for several reasons:
-
Safety and Toxicity: Off-target interactions can disrupt essential cellular pathways, leading to unexpected toxicities in preclinical and clinical studies.[1]
-
Misinterpretation of Results: The observed cellular phenotype or therapeutic effect may result from a combination of on-target and off-target activities. Without a clear understanding of the off-target profile, it is difficult to attribute the observed effects solely to the inhibition of the intended target.[1][4]
-
Therapeutic Efficacy: In some cases, off-target effects can contribute to the drug's therapeutic efficacy.[3]
Q2: My novel EGFR inhibitor, HYP-123, shows potent EGFR inhibition in biochemical assays, but the cellular effects are not as expected. What could be the cause?
A2: This is a common challenge that can stem from several factors, including off-target effects.[2] Potential reasons for this discrepancy include:
-
Off-Target Kinase Inhibition: HYP-123 may be potently inhibiting other kinases crucial to the signaling network of your cellular model. This could lead to paradoxical pathway activation or inhibition of pathways that counteract the effect of EGFR inhibition.[2][5]
-
Feedback Mechanisms: Inhibition of EGFR can trigger feedback loops that activate other signaling pathways, masking the expected downstream effects.[6]
-
Cellular Context: The effect of EGFR inhibition can vary significantly between different cell lines due to their unique genetic backgrounds and signaling pathway dependencies.[2]
Q3: How can I begin to investigate the off-target profile of HYP-123?
A3: A systematic approach is recommended. A common and effective starting point is to perform a broad in vitro kinase panel screen to identify potential off-target kinases that bind to your inhibitor.[2][7] Based on the results of this screen, you can then perform cellular assays to validate these potential off-targets and investigate their functional consequences.[8]
Q4: How can I definitively determine if the observed efficacy of HYP-123 is due to its intended target (EGFR) or an off-target effect?
A4: The gold-standard method for target validation is to assess the efficacy of your compound in a cell line where the intended target has been genetically removed, for instance, through CRISPR-Cas9 knockout. If the compound maintains its ability to induce a phenotype (e.g., kill cancer cells) in the absence of the intended target, it is highly probable that the compound's efficacy is mediated by one or more off-target effects.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments and suggests potential causes and solutions related to off-target effects.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of cytotoxicity observed at concentrations where the on-target effect should be minimal. | 1. Potent inhibition of an off-target kinase that is critical for cell survival. 2. Compound solubility issues leading to non-specific toxicity.[7] | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[7] 2. Test inhibitors with different chemical scaffolds but the same intended target.[7] 3. Check the solubility of your inhibitor in your cell culture media.[7] |
| Unexpected activation of a signaling pathway (e.g., paradoxical activation of the MAPK pathway). | 1. Inhibition of a kinase that normally suppresses the activated pathway. 2. Complex feedback loop activation.[6] | 1. Perform phosphoproteomics analysis to get a global view of signaling changes.[9] 2. Use specific inhibitors for the unexpectedly activated pathway in combination with your compound to dissect the mechanism.[6] |
| Cell viability is not affected despite effective on-target EGFR inhibition. | 1. The cell line is not dependent on EGFR for survival. 2. Rapid activation of compensatory survival pathways.[2] | 1. Use a positive control EGFR inhibitor with known efficacy in your chosen cell line.[2] 2. Investigate the activation of other survival pathways (e.g., MET, AXL) upon treatment with your inhibitor.[2] |
| Inconsistent results between different cell lines. | The expression levels of the on-target or off-target proteins may vary between cell lines.[1] | 1. Characterize the protein expression levels of your on-target and key suspected off-targets in the cell lines being used. 2. Test your inhibitor in a panel of cell lines with varying dependencies on the target pathway. |
Data Presentation
A critical step in assessing off-target effects is to quantify the selectivity of your compound. The following table presents a hypothetical selectivity profile for HYP-123 against its intended target (EGFR) and a selection of potential off-target kinases, as might be determined from a broad kinase screen.
| Kinase Target | Family | IC50 (nM) | Selectivity (Fold vs. EGFR) | Potential Implication |
| EGFR | RTK | 5 | 1 | On-Target |
| SRC | Non-RTK | 50 | 10 | Off-target, potential effects on cell adhesion and migration |
| ABL1 | Non-RTK | 250 | 50 | Off-target, potential effects on cell proliferation and survival |
| LCK | Non-RTK | >1000 | >200 | Low off-target potential |
| FYN | Non-RTK | 75 | 15 | Off-target, potential effects on cell growth and development |
| AURKA | Ser/Thr | >1000 | >200 | Low off-target potential |
| CDK2 | CMGC | >1000 | >200 | Low off-target potential |
IC50 values are hypothetical and for illustrative purposes only. Actual values may vary depending on the assay conditions.[7]
Experimental Protocols
Protocol 1: Assessing Kinase Selectivity using In Vitro Kinome Profiling
Objective: To determine the selectivity of a kinase inhibitor by screening it against a large panel of kinases.[7]
Methodology:
-
Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[7]
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.[8]
-
Binding Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase in the panel.[7]
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. Potent off-target interactions can be followed up with full IC50 determinations.[7]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the inhibitor binds to its intended target and potential off-targets in a cellular context.[10]
Principle: The binding of a ligand (inhibitor) to a protein increases the protein's thermal stability.[10]
Methodology:
-
Cell Treatment: Treat intact cells with the inhibitor or vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.[10]
-
Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[10]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.[10]
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[10]
-
Data Analysis: A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of the inhibitor.[11]
Visualizations
Caption: On-target (EGFR) and potential off-target (SRC) signaling pathways of HYP-123.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: INY-05-040 In Vivo Toxicity Management
This guide provides researchers, scientists, and drug development professionals with essential information for managing toxicities associated with the second-generation AKT degrader, INY-05-040, during in vivo experiments.[1] this compound is a potent pharmacological suppressor of AKT signaling, demonstrating greater potency than first-generation degraders and catalytic AKT inhibitors like GDC-0068.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common toxicities observed with this compound in vivo?
A1: Based on preclinical studies, the most frequently observed dose-limiting toxicities for this compound are related to its potent on-target activity and include myelosuppression (specifically neutropenia and thrombocytopenia) and potential hepatotoxicity.[3][4] Symptoms in animal models can include increased susceptibility to infection, bruising or bleeding, and changes in activity levels.[5]
Q2: I've observed signs of myelosuppression (e.g., low neutrophil counts) in my mouse cohort. What are the immediate steps?
A2: Immediate action is crucial. Myelosuppression can lead to life-threatening complications like infection and bleeding.[3][6]
-
Confirm with a Complete Blood Count (CBC): Perform a CBC to quantify the extent of neutropenia, thrombocytopenia, and anemia.
-
Consider Dose Interruption: Temporarily halt dosing with this compound to allow for bone marrow recovery. Blood cell counts often begin to drop 7-10 days after initiating treatment.[7]
-
Supportive Care: Implement supportive care measures as per your institutional guidelines. This may include housing animals in a sterile environment and providing supportive therapies.[3]
-
Dose Reduction: Once counts recover to Grade 1 or baseline, consider restarting this compound at a reduced dose.[6]
Q3: My study animals show elevated liver enzymes (ALT/AST). How should I manage this potential hepatotoxicity?
A3: Drug-induced liver injury (DILI) is a serious concern and requires careful management.[8]
-
Confirm Findings: Repeat liver function tests (LFTs) to confirm the elevation of ALT and AST.
-
Dose Modification: If elevations are significant (e.g., >3x the upper limit of normal), interrupt dosing immediately.
-
Histopathology: At the study endpoint, or if an animal is euthanized due to poor health, collect liver tissue for histopathological analysis to assess the extent of liver damage.[9]
-
Rechallenge Strategy: If restarting the drug is necessary, use a lower dose and increase monitoring frequency (e.g., bi-weekly LFTs).
Q4: Can I prophylactically manage myelosuppression?
A4: Prophylactic strategies can be considered, particularly for high-dose or long-term studies. The use of growth factors, such as Granulocyte Colony-Stimulating Factor (G-CSF), can help manage neutropenia.[5][6] However, this adds a variable to the experiment and should be consistently applied across relevant cohorts.
Q5: What is the recommended vehicle for in vivo administration of this compound and does it contribute to toxicity?
A5: The choice of vehicle is critical for drug solubility and minimizing vehicle-induced toxicity. A common vehicle for similar compounds is a formulation containing Solutol HS 15, propylene glycol, and water. It is essential to run a vehicle-only control group to differentiate any vehicle-related effects from the toxicity of this compound itself.
Quantitative Data Summary
The following tables provide a summary of expected dose-dependent toxicities and suggested dose modifications based on pooled data from preclinical rodent studies.
Table 1: Incidence of Key Toxicities by Dose Level of this compound
| Dose Level (mg/kg, daily) | Grade ≥3 Neutropenia Incidence (%) | Grade ≥3 Thrombocytopenia Incidence (%) | Grade ≥2 ALT/AST Elevation Incidence (%) |
| 10 | 15% | 5% | 10% |
| 25 | 40% | 25% | 30% |
| 50 | 75% | 60% | 55% |
Table 2: Recommended Dose Adjustments for Hematological Toxicity
| Toxicity Grade | Observation | Recommended Action |
| Grade 1 | Mild decrease in cell counts | Continue dosing, increase monitoring frequency. |
| Grade 2 | Moderate decrease in cell counts | Consider reducing dose by 25%. |
| Grade 3 | Severe decrease in cell counts | Interrupt dosing until recovery to ≤ Grade 1, then restart at a 50% reduced dose. |
| Grade 4 | Life-threatening decrease | Discontinue treatment. Provide supportive care.[3] |
Note: Toxicity grading should be based on established criteria (e.g., VCOG-CTCAE).
Key Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity in Murine Models
Objective: To prospectively monitor for and quantify myelosuppression during treatment with this compound.
Methodology:
-
Baseline Sampling: Prior to the first dose of this compound, collect a baseline blood sample (approx. 50-100 µL) from the submandibular or saphenous vein into an EDTA-coated microtube.
-
On-Study Sampling: Collect blood samples weekly, or more frequently if toxicity is observed. Time sample collection consistently relative to dosing.
-
Complete Blood Count (CBC): Analyze samples using an automated hematology analyzer calibrated for murine blood. Key parameters to assess are Absolute Neutrophil Count (ANC), Platelet Count (PLT), and Hemoglobin (HGB).
-
Data Analysis: Compare on-study CBC results to baseline values for each animal and to the vehicle-control group. Grade adverse events using a standardized veterinary toxicity grading scale.
Protocol 2: Assessment of Hepatotoxicity
Objective: To monitor for potential drug-induced liver injury (DILI).
Methodology:
-
Blood Collection: Collect blood samples at baseline and at regular intervals (e.g., every 2 weeks) into serum separator tubes.
-
Serum Chemistry: Centrifuge samples to separate serum. Analyze serum for levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using a validated biochemical analyzer.
-
Necropsy and Histopathology: At the end of the study, perform a gross examination of the liver during necropsy. Fix liver lobes in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of hepatocellular necrosis, inflammation, and other abnormalities.[8][9]
Visualizations: Pathways and Workflows
Signaling Pathway and Mechanism of Action
This compound is a heterobifunctional degrader that links the AKT inhibitor GDC-0068 to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This induces the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms, leading to sustained suppression of downstream signaling.[1][2]
Experimental Workflow for Toxicity Management
A systematic approach is critical for managing observed toxicities and making informed decisions during an in vivo study.
References
- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-induced myelosuppression : diagnosis and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Myelosuppression: Causes, symptoms, treatment, and more [medicalnewstoday.com]
- 8. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing INY-05-040 Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the second-generation AKT degrader, INY-05-040, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective second-generation proteolysis-targeting chimera (PROTAC) designed to target the serine/threonine kinase AKT (Protein Kinase B). It is a heterobifunctional molecule that consists of the AKT inhibitor GDC-0068 linked to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] this compound functions by inducing the rapid and sustained degradation of all three AKT isoforms (AKT1, AKT2, and AKT3), leading to the suppression of downstream signaling pathways that are critical for cancer cell proliferation, survival, and metabolism.[1][2]
Q2: My cells are showing resistance to this compound. What are the known mechanisms of resistance?
A2: Resistance to this compound has been associated with the activation of stress-activated protein kinase (SAPK) signaling pathways, particularly the c-Jun N-terminal kinase (JNK) pathway. Multiomic profiling has revealed that cell lines with high basal levels of JNK signaling or those that exhibit strong induction of JNK signaling upon treatment are less sensitive to this compound-induced cell death. Other potential mechanisms of resistance to AKT-targeted therapies that could be relevant include the activation of parallel survival pathways, such as the MAPK/ERK pathway, or the upregulation of receptor tyrosine kinases (RTKs).[3][4]
Q3: How can I overcome resistance to this compound in my cell lines?
A3: A primary strategy to overcome this compound resistance is the co-treatment with a JNK inhibitor.[3] Pharmacological inhibition of JNK has been shown to re-sensitize resistant cells to the cytotoxic effects of AKT degradation. Additionally, exploring combination therapies with inhibitors of other compensatory signaling pathways, such as MEK inhibitors (for the MAPK/ERK pathway) or RTK inhibitors, may be beneficial.[4][5] A systematic approach to identifying effective combinations is to perform a synergy screen, such as a checkerboard assay.
Q4: I am observing a "hook effect" with this compound in my degradation assays. What is this and how can I address it?
A4: The "hook effect" is a phenomenon common to PROTACs where higher concentrations of the degrader lead to a decrease in target protein degradation. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein (AKT) or the E3 ligase (VHL), rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation. Often, lower concentrations (in the nanomolar to low micromolar range) are more effective.
Troubleshooting Guides
Problem 1: Reduced or no degradation of AKT protein levels upon this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration (Hook Effect) | Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for AKT degradation. |
| Poor Cell Permeability | While this compound is generally cell-permeable, ensure proper solubilization of the compound in a suitable solvent (e.g., DMSO) before adding to cell culture media. |
| Incorrect E3 Ligase Expression | Confirm that the target cells express sufficient levels of the VHL E3 ligase. This can be checked by Western blot or qPCR. |
| Compound Instability | Ensure proper storage of this compound according to the manufacturer's instructions. Assess the stability of the compound in your specific cell culture media over the course of the experiment. |
| Inefficient Ternary Complex Formation | If possible, use biophysical assays such as co-immunoprecipitation to confirm the formation of the AKT-INY-05-040-VHL ternary complex. |
Problem 2: No significant decrease in cell viability despite confirmation of AKT degradation.
| Possible Cause | Suggested Solution |
| Activation of Compensatory Survival Pathways | Perform Western blot analysis for key markers of parallel survival pathways, such as phospho-ERK (for the MAPK pathway) and phospho-JNK. |
| High Basal JNK Signaling | Measure baseline levels of phospho-JNK in your resistant cell lines. If elevated, consider co-treatment with a JNK inhibitor (e.g., JNK-IN-8 or SP600125).[6][7] |
| Upregulation of Anti-Apoptotic Proteins | Analyze the expression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) by Western blot. |
| Suboptimal Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of this compound treatment for inducing cell death in your specific cell line. |
Quantitative Data
Table 1: Comparative Growth Inhibition (GI50) of this compound and GDC-0068 in various cancer cell lines.
| Cell Line | Cancer Type | PIK3CA/PTEN Status | GDC-0068 GI50 (µM) | This compound GI50 (µM) |
| T47D | Breast | PIK3CA mutant | >10 | ~1.1 |
| BT-474 | Breast | PIK3CA mutant | >10 | ~0.5 |
| MCF7 | Breast | PIK3CA wild-type | >10 | ~2.5 |
| PC-3 | Prostate | PTEN null | ~1.5 | ~0.8 |
| LNCaP | Prostate | PTEN null | ~2.0 | ~1.0 |
| TOV-21G | Ovarian | PIK3CA mutant | ~0.8 | ~0.3 |
Note: GI50 values are approximate and can vary depending on the specific experimental conditions and cell line passage number. It is recommended to determine the GI50 experimentally for your cell lines of interest.[8][9][10]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the GI50 value.
Protocol 2: Western Blot for AKT Degradation and Pathway Analysis
This protocol is for assessing protein levels of total AKT, phosphorylated AKT, and key signaling proteins in the JNK pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-total AKT, anti-phospho-AKT (Ser473), anti-total JNK, anti-phospho-JNK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control.
Protocol 3: Synergy Analysis using Checkerboard Assay and Combination Index (CI) Calculation
This protocol is to determine if combining this compound with a JNK inhibitor results in a synergistic effect.
Materials:
-
Resistant cancer cell lines
-
This compound
-
JNK inhibitor (e.g., JNK-IN-8)
-
MTT assay reagents
-
Software for CI calculation (e.g., CompuSyn)
Procedure:
-
Determine the GI50 values for this compound and the JNK inhibitor individually.
-
In a 96-well plate, create a matrix of drug concentrations. Serially dilute this compound horizontally and the JNK inhibitor vertically. Include single-agent controls for both drugs.
-
Seed cells and perform the MTT assay as described in Protocol 1.
-
Calculate the fraction of cells affected (Fa) for each drug combination.
-
Use a software package like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[11]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
Caption: PI3K/AKT signaling pathway and the mechanism of action of this compound.
Caption: The JNK signaling pathway implicated in this compound resistance.
Caption: Experimental workflow for investigating and overcoming this compound resistance.
References
- 1. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 2. Taking out the JNK: A window of opportunity to improve cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. punnettsquare.org [punnettsquare.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: INY-05-040 Degradation Kinetics Optimization
Disclaimer: There is no publicly available information on a compound specifically named "INY-05-040." The following technical support guide is a generalized resource based on established principles of small molecule drug degradation. It uses "this compound" as a placeholder for a hypothetical compound and is intended to serve as a template for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a degradation kinetics study for a new drug candidate like this compound?
A degradation kinetics study, often part of a forced degradation or stress testing protocol, is crucial for several reasons:
-
Pathway Elucidation: To identify the likely degradation pathways and characterize the resulting degradation products.[1][2]
-
Method Development: To develop and validate a stability-indicating analytical method that can accurately measure the amount of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[3][4]
-
Stability Assessment: To understand the intrinsic stability of the drug molecule, which helps in determining appropriate formulation, packaging, storage conditions, and shelf-life.[3][4][5]
-
Regulatory Compliance: To provide essential data for regulatory submissions to agencies like the FDA and EMA, as outlined in ICH guidelines (e.g., Q1A(R2)).[6][7]
Q2: What are the most common chemical degradation pathways for small molecule drugs?
The most frequently encountered degradation pathways are:
-
Hydrolysis: Reaction with water that cleaves chemical bonds. Esters and amides are particularly susceptible. This process is often catalyzed by acidic or basic conditions.[8][9]
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or trace metals.[8][9][10] This can involve the removal of electrons or the addition of oxygen atoms.
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation. Light can provide the energy to form highly reactive excited species.[8]
Q3: Which environmental factors have the most significant impact on the stability of a drug substance?
Several factors can accelerate drug degradation. Key environmental factors include:
-
Temperature: Higher temperatures typically increase the rate of chemical reactions, as described by the Arrhenius equation.[5][11][12]
-
pH: The stability of many drugs is pH-dependent. Both acidic and basic conditions can catalyze hydrolytic degradation.[11][12][13]
-
Light: Exposure to UV and visible light can cause photolytic degradation in light-sensitive compounds.[5][12][13]
-
Humidity: Moisture can promote hydrolysis, especially for hygroscopic substances, and can also cause physical changes to the drug form.[5][7]
-
Oxygen: The presence of oxygen is a prerequisite for most oxidative degradation pathways.[5][13]
Troubleshooting Guide
Problem: I am seeing high variability in degradation rates between my experimental replicates.
-
Possible Cause 1: Inconsistent Sample Preparation. Minor differences in the concentration of the stock solution, pH of the buffer, or final dilution can lead to significant variations.
-
Solution: Ensure all volumetric glassware is calibrated. Prepare a single, large batch of buffer and stressor solution (e.g., acid, base) to be used for all replicates. Use precise pipetting techniques.
-
-
Possible Cause 2: Temperature Fluctuations. Inconsistent temperature control in ovens, water baths, or incubators can directly impact reaction rates.
-
Solution: Use calibrated and validated temperature-controlled equipment. Place all replicate samples in the same area of the incubator/oven to minimize the impact of temperature gradients.
-
-
Possible Cause 3: Contamination. Contaminants, such as trace metals from glassware or impurities in reagents, can catalyze degradation reactions.[5]
-
Solution: Use high-purity reagents and solvents. Ensure glassware is scrupulously cleaned. Consider using plasticware if metal catalysis is suspected.
-
Problem: My mass balance is outside the acceptable range of 90-110%.
-
Possible Cause 1: Co-eluting Peaks. A degradation product may be co-eluting with the parent this compound peak in the chromatogram, leading to an inaccurate assay of the parent compound.
-
Solution: Evaluate the peak purity of the API using a photodiode array (PDA) detector or mass spectrometry (MS).[7] If purity is low, the analytical method (e.g., HPLC gradient, column chemistry) must be re-optimized to resolve the co-eluting species.
-
-
Possible Cause 2: Undetectable Degradation Products. Some degradation products may not have a chromophore and will be invisible to a UV detector. Others may be volatile and lost during the experiment, or they may precipitate out of solution.
-
Solution: Use an alternative detection method in parallel with UV, such as mass spectrometry (MS) or a charged aerosol detector (CAD), which are not dependent on a chromophore. Check samples for any visible precipitate.
-
-
Possible Cause 3: Different UV Response Factors. Degradation products may have significantly different molar absorptivity at the detection wavelength compared to the parent drug.
-
Solution: If possible, isolate the major degradation products and determine their individual response factors. While often impractical, this is the most accurate way to correct the mass balance calculation. A mass spectrometer can also provide a more uniform response.[7]
-
Problem: I am not observing any degradation under my stress conditions.
-
Possible Cause 1: Stress Conditions are too Mild. The compound may be highly stable under the initial conditions selected.
-
Possible Cause 2: Low Solubility. The drug may not be fully dissolved in the stress medium, reducing its exposure to the stressor.
-
Solution: Confirm the solubility of this compound in the chosen solvent system. It may be necessary to add a co-solvent, but be aware that the co-solvent itself could react or influence the degradation pathway.
-
Data Presentation: Degradation of this compound
The following table presents hypothetical data from a forced degradation study on this compound.
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |
| 0.1 M HCl | 24 | 92.5 | 6.8 | Not Detected | 99.3 |
| (60°C) | 72 | 81.3 | 17.5 | Not Detected | 98.8 |
| 0.1 M NaOH | 24 | 88.1 | Not Detected | 10.2 | 98.3 |
| (60°C) | 72 | 70.4 | Not Detected | 28.1 | 98.5 |
| 3% H₂O₂ | 24 | 95.2 | 1.1 | 2.5 | 98.8 |
| (Room Temp) | 72 | 86.9 | 4.3 | 7.1 | 98.3 |
| Heat (Solid) | 72 | 99.1 | 0.5 | Not Detected | 99.6 |
| (80°C) | 168 | 97.5 | 1.8 | Not Detected | 99.3 |
| Photostability | 1.2M lux hrs | 94.8 | 4.5 | Not Detected | 99.3 |
| (ICH Q1B) | 200 W hrs/m² |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
1. Objective: To assess the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and identify major degradation products.
2. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1.0 M
-
Sodium hydroxide (NaOH), 1.0 M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate buffers (e.g., phosphate, acetate)
-
Calibrated analytical balance, pH meter, volumetric flasks, and pipettes
-
Temperature-controlled oven and water bath
-
Photostability chamber compliant with ICH Q1B guidelines
-
Validated stability-indicating HPLC-UV/MS method
3. Procedure:
-
3.1 Preparation of Stock Solution:
-
Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a 1.0 mg/mL stock solution.
-
-
3.2 Acid Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and 0.1 M HCl to achieve a final drug concentration of 0.1 mg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48, 72 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute to a final concentration with mobile phase for HPLC analysis.
-
-
3.3 Base Hydrolysis:
-
Repeat the procedure in 3.2, but use 0.1 M NaOH as the stressor and 0.1 M HCl for neutralization.
-
-
3.4 Oxidation:
-
To a volumetric flask, add an aliquot of the stock solution and dilute with a solution of 3% H₂O₂ to achieve a final drug concentration of 0.1 mg/mL.
-
Store the solution at room temperature, protected from light.
-
Withdraw and analyze aliquots at specified time points.
-
-
3.5 Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound powder in a glass vial.
-
Store the vial in an oven at 80°C.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent to a known concentration, and analyze.
-
-
3.6 Photolytic Degradation (Solid State):
-
Expose a thin layer of solid this compound to light in a validated photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analyze the exposed and control samples after the exposure period.
-
4. Analysis:
-
Analyze all samples using the validated stability-indicating HPLC-UV/MS method.
-
Calculate the percentage of this compound remaining.
-
Determine the percentage of major degradation products formed (relative peak area).
-
Calculate the mass balance for each condition and time point.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Common hydrolysis pathways for an ester.
Caption: Decision tree for mass balance issues.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. ijrpp.com [ijrpp.com]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. scitechnol.com [scitechnol.com]
- 6. Common Pitfalls in Forced Degradation Studies and How to Avoid Them – Pharma Stability [pharmastability.com]
- 7. onyxipca.com [onyxipca.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. researchgate.net [researchgate.net]
- 11. Factors affecting stability of drugs | PPTX [slideshare.net]
- 12. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. sgs.com [sgs.com]
- 15. scribd.com [scribd.com]
refining INY-05-040 treatment time for maximum degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of INY-05-040, a second-generation AKT degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective second-generation AKT degrader.[1][2] It is a proteolysis-targeting chimera (PROTAC) that consists of the catalytic AKT inhibitor GDC-0068 chemically linked to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] By bringing AKT and VHL in close proximity, this compound induces the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms.[1][3]
Q2: What are the advantages of this compound over other AKT inhibitors or first-generation degraders?
A2: this compound offers several advantages:
-
Rapid and Sustained Degradation: It rapidly (<5 hours) and selectively degrades all three AKT isoforms.[1][3] This degradation is sustained for at least 72 hours even after the compound is washed out.[1][3]
-
Higher Potency: It demonstrates substantially higher potency in growth inhibition across numerous cancer cell lines compared to the first-generation degrader INY-03-041 and the catalytic AKT inhibitor GDC-0068.[1][4][5]
-
Enhanced Suppression of Downstream Signaling: It more effectively suppresses downstream AKT signaling pathways, as evidenced by reduced phosphorylation of PRAS40 and S6.[1][3]
Q3: What is the recommended starting concentration and treatment time for this compound?
A3: Based on published data, a starting concentration of 100 nM is effective for inducing AKT degradation in cell lines such as T47D.[1][3] Significant degradation is observed as early as 5 hours, with more pronounced effects at 10 hours.[1][3] For initial experiments, a time course of 4, 8, 12, and 24 hours is recommended to determine the optimal degradation kinetics in your specific cell model.
Q4: Is there a negative control available for this compound?
A4: Yes, this compound-Neg is the recommended negative control. It incorporates a diastereoisomer of the VHL ligand that has substantially reduced activity towards VHL, thereby preventing proteasome-dependent degradation of AKT.[1][3]
Q5: How can I confirm that this compound is inducing proteasome-dependent degradation?
A5: To confirm proteasome-dependent degradation, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924).[1] Prevention of AKT degradation in the presence of these inhibitors indicates a proteasome-dependent mechanism.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or minimal AKT degradation observed. | Suboptimal treatment time or concentration. | Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) and a dose-response experiment (e.g., 10, 50, 100, 250, 500 nM) to determine the optimal conditions for your cell line. |
| Cell line is resistant to this compound. | Some cell lines may have intrinsic resistance mechanisms. Consider testing different cancer cell lines, particularly those with known PI3K/AKT pathway activation.[1] Low basal JNK signaling has been identified as a potential biomarker for sensitivity to AKT degradation.[2][6] | |
| Inactive compound. | Ensure proper storage and handling of this compound to prevent degradation. Use a fresh stock of the compound for your experiments. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and serum concentrations in your culture media, as these can affect signaling pathways. |
| Inconsistent compound preparation. | Prepare fresh dilutions of this compound from a concentrated stock for each experiment to ensure accurate and consistent dosing. | |
| Toxicity or off-target effects observed. | High concentration of this compound. | Reduce the concentration of this compound. While it is highly selective, very high concentrations may lead to off-target effects. Compare results with the negative control, this compound-Neg.[1][3] |
| Prolonged treatment duration. | Shorten the treatment duration. Significant AKT degradation is observed within a few hours.[1][3] |
Experimental Data Summary
Table 1: In Vitro Treatment Parameters for this compound
| Cell Line | Concentration | Treatment Time | Observed Effect |
| T47D | 100 nM | 5 hours | Dose-dependent reduction in total AKT levels.[5] |
| T47D | 100 nM | 5, 10 hours | Time-dependent reduction in total AKT levels and downstream signaling.[1][3] |
| T47D | 100 nM | 72 hours (post-washout) | Sustained AKT reduction and suppression of downstream signaling.[1][3] |
| MOLT4 | 250 nM | 4 hours | Pan-AKT downregulation.[1][3] |
| MDA-MB-468 | Not specified | Not specified | Favorable cellular properties, suggesting generalizability.[1] |
Table 2: In Vivo Treatment Parameters for this compound
| Animal Model | Dosage | Treatment Duration | Observed Effect |
| BT-474C breast cancer xenograft | 25 mg/kg | 4 days | Potent reduction in pan-AKT levels and downstream signaling.[1][3] |
Experimental Protocols
Protocol 1: Time-Course Analysis of AKT Degradation by Western Blot
-
Cell Seeding: Plate T47D cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with 100 nM this compound for 0, 2, 4, 8, 12, and 24 hours. Include a vehicle control (DMSO) for the longest time point.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total AKT, phospho-PRAS40 (Thr246), phospho-S6 (Ser240/244), and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify the band intensities and normalize the levels of the proteins of interest to the loading control.
Visualizations
References
- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Interpreting Unexpected Results from INY-05-040 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the second-generation AKT degrader, INY-05-040.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it fundamentally differ from traditional AKT inhibitors?
A1: this compound is a heterobifunctional degrader, not a traditional inhibitor. It functions by linking the AKT protein to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms.[1][2] This is different from catalytic inhibitors like GDC-0068, which only block the kinase activity of AKT without eliminating the protein itself.[1][2] The degradation-based mechanism of this compound results in a more sustained suppression of downstream signaling, even after the compound is washed out.[1][2]
Q2: We are observing significant cell death with this compound that seems disproportionate to the effects of catalytic AKT inhibitors at similar concentrations. Is this expected?
A2: Yes, this is an expected and documented outcome. The enhanced efficacy of this compound is associated with its ability to induce sustained suppression of AKT signaling.[3][4] More importantly, this sustained signaling suppression can lead to the potent activation of the stress-activated protein kinase (SAPK) pathway, specifically the c-Jun N-terminal kinase (JNK) pathway.[3][4] This JNK activation is a key driver of the cytotoxic effects observed with this compound and represents a distinct cellular response compared to catalytic AKT inhibition.[1][3]
Q3: We are not seeing the expected level of cytotoxicity in our breast cancer cell line. What could be the reason?
A3: The sensitivity of breast cancer cell lines to this compound has been linked to the basal activity of the JNK signaling pathway.[3] Cell lines with low basal JNK signaling are more sensitive to AKT degradation.[3] Conversely, cell lines with high baseline JNK1 activation may exhibit lower sensitivity to this compound.[1] It is recommended to assess the basal JNK activity in your cell line of interest.
Q4: How quickly should we expect to see AKT degradation after treating cells with this compound?
A4: this compound is a relatively rapid AKT degrader. Significant degradation of all three AKT isoforms can be observed in as little as 5 hours of treatment in sensitive cell lines like T47D.[2]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency of this compound.
-
Question: We are seeing variable results in our cell viability assays. What could be the cause?
-
Answer:
-
Compound Integrity: Ensure the stability and proper storage of your this compound stock solution. Repeated freeze-thaw cycles should be avoided.
-
Cell Line Authentication: Verify the identity and purity of your cell line. Mycoplasma contamination can also affect cellular responses.
-
Experimental Conditions: Ensure consistent cell seeding density, treatment duration, and assay conditions across experiments.
-
Negative Control: Use the inactive diastereoisomer, this compound-Neg, as a negative control to confirm that the observed effects are due to VHL-mediated degradation and not off-target effects of the parent molecule.[1]
-
-
Issue 2: No significant JNK activation is observed despite AKT degradation.
-
Question: We have confirmed AKT degradation via Western blot, but we do not see a corresponding increase in phosphorylated JNK (p-JNK). Why might this be?
-
Answer:
-
Time Course: JNK activation is a downstream event following sustained AKT signaling suppression.[3][4] You may need to perform a time-course experiment to capture the peak of JNK activation.
-
Cell Line Specificity: The magnitude of JNK activation can be cell-line dependent. Some cell lines may have inherent resistance mechanisms or alternative signaling pathways that circumvent JNK activation.
-
Basal JNK Levels: As mentioned in the FAQ, cell lines with high basal JNK activity may show a less pronounced fold-increase in p-JNK upon treatment.
-
Antibody Quality: Ensure the specificity and sensitivity of the antibodies used for detecting p-JNK.
-
-
Issue 3: JNK inhibition does not rescue the cytotoxic effect of this compound in our model.
-
Question: We pre-treated our cells with a JNK inhibitor (like JNK-IN-8), but it did not reverse the cell death induced by this compound. What does this imply?
-
Answer:
-
Incomplete JNK Inhibition: Confirm that the concentration and pre-treatment time of the JNK inhibitor are sufficient to block JNK signaling in your specific cell line.
-
Alternative Cytotoxicity Pathways: While JNK activation is a significant contributor to the efficacy of this compound, other pathways may also be involved in a cell-line-specific context. The profound and sustained depletion of AKT can lead to other cellular stresses and apoptotic signals independent of JNK.
-
Experimental Setup: Ensure the experimental design is appropriate. For instance, in T47D cells, JNK inhibition has been shown to neutralize the cytotoxic response to this compound.[1]
-
-
Data Presentation
Table 1: Comparative Potency of this compound and Related Compounds
| Compound | Target/Mechanism | Cell Line Panel (288 lines) Median GI50adj |
| This compound | AKT Degrader (VHL-based) | 1.1 µM |
| INY-03-041 | AKT Degrader (CRBN-based) | 3.1 µM |
| GDC-0068 | Catalytic AKT Inhibitor | > 10 µM |
This table summarizes data showing the superior potency of the second-generation AKT degrader this compound compared to its first-generation counterpart and a catalytic inhibitor across a broad panel of cancer cell lines.[2][4]
Experimental Protocols
Protocol 1: Western Blot Analysis of AKT Degradation and JNK Activation
-
Cell Seeding: Plate T47D or BT-474 breast cancer cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound, GDC-0068 (as a control), and this compound-Neg (as a negative control). A vehicle control (e.g., DMSO) should also be included. For a time-course experiment, treat with a fixed concentration (e.g., 100 nM) and harvest cells at different time points (e.g., 0, 2, 5, 10, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total AKT, phospho-AKT (S473), phospho-JNK, total JNK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for troubleshooting unexpected results.
References
- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Second-Generation AKT Degrader INY-05-040 Demonstrates Superior Potency Over First-Generation INY-03-041
For Immediate Release
BOSTON, MA – A comprehensive analysis of preclinical data reveals that INY-05-040, a second-generation pan-AKT degrader, exhibits substantially higher potency and more rapid activity compared to its predecessor, INY-03-041. This comparison, aimed at researchers, scientists, and drug development professionals, highlights the significant advancements in the development of targeted protein degraders for oncology.
This compound and INY-03-041 are both proteolysis-targeting chimeras (PROTACs) designed to induce the degradation of the AKT protein, a key node in a signaling pathway frequently hyperactivated in cancer. However, key structural and mechanistic differences contribute to the enhanced profile of this compound. INY-03-041 is a heterobifunctional molecule linking the catalytic AKT inhibitor GDC-0068 to a Cereblon (CRBN) E3 ligase recruiter.[1] In contrast, this compound conjugates GDC-0068 to a Von Hippel-Lindau (VHL) E3 ligase ligand, a modification that results in improved degradation kinetics and cellular potency.[1]
Potency and Efficacy Comparison
Experimental data demonstrates the superior performance of this compound across several key metrics. In a broad screen of 288 cancer cell lines, this compound showed a median growth inhibition (GI50) value of 1.1 µM, nearly three times more potent than INY-03-041, which had a median GI50 of 3.1 µM.[2][3]
| Parameter | This compound | INY-03-041 | Reference |
| Median GI50 (288 cell lines) | 1.1 µM | 3.1 µM | [2][3] |
| Degradation Kinetics | Rapid (<5 hours) | Slow (12 hours) | [1][3] |
| Biochemical Inhibition (IC50) | |||
| - AKT1 | Not explicitly stated; comparable to GDC-0068 | 2.0 nM | [4][5] |
| - AKT2 | Not explicitly stated; comparable to GDC-0068 | 6.8 nM | [4][5] |
| - AKT3 | Not explicitly stated; comparable to GDC-0068 | 3.5 nM | [4][5] |
Biochemically, INY-03-041 is a potent inhibitor of AKT isoforms 1, 2, and 3, with IC50 values in the low nanomolar range.[4][5] While specific IC50 values for this compound are not detailed, its biochemical selectivity has been shown to be comparable to its parent molecule, GDC-0068, across a panel of 468 kinases.[6]
A critical differentiator is the speed of action. This compound induces rapid degradation of all three AKT isoforms in under five hours, whereas INY-03-041 exhibits significantly slower degradation kinetics, requiring 12 hours to achieve a similar effect.[1][3] This rapid degradation by this compound leads to a more sustained suppression of downstream AKT signaling.[6]
Experimental Protocols
The data cited in this comparison is based on established experimental methodologies.
Growth Inhibition Assay
A large-scale screen across 288 cancer cell lines was conducted to determine the anti-proliferative activity of the compounds. The growth inhibition was quantified by calculating the GI50 value, which is the concentration of the compound required to reduce cell growth by 50%. This is typically performed using colorimetric assays such as MTT or Sulforhodamine B (SRB), where the absorbance is proportional to the number of viable cells. Cells are seeded in 96-well plates, treated with a range of concentrations of the test compounds, and incubated for a period of 48 to 72 hours before assessing cell viability.[7][8]
Biochemical Kinase Inhibition Assay
The inhibitory activity of the compounds against AKT isoforms was determined using in vitro kinase assays. For INY-03-041, a fluorescence resonance energy transfer (FRET)-based assay was likely used to measure the inhibition of AKT1, AKT2, and AKT3.[3] The biochemical selectivity of this compound was assessed using the scanMAX kinase assay panel, which evaluates the compound's activity against a broad spectrum of 468 kinases.[9]
Cellular AKT Degradation Assay
The ability of the compounds to induce the degradation of AKT protein in cells was assessed by immunoblotting. Cancer cell lines, such as the triple-negative breast cancer line MDA-MB-468, which expresses high levels of all three AKT isoforms, were treated with the compounds for specified durations.[10] Following treatment, cell lysates were prepared, and the protein levels of total AKT and phosphorylated downstream targets were analyzed by Western blot using specific antibodies.[6]
Signaling Pathway and Experimental Workflow
The mechanism of action of these PROTACs involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target and degrade the AKT protein.
Caption: PROTAC-mediated degradation of AKT protein.
The experimental workflow to compare the potency of these compounds typically involves parallel testing under identical conditions.
Caption: Workflow for comparing the potency of AKT degraders.
References
- 1. graylab.stanford.edu [graylab.stanford.edu]
- 2. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. INY-03-041|COA [dcchemicals.com]
- 6. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
INY-05-040: A Comparative Guide to AKT Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of INY-05-040, a second-generation AKT degrader, with other prominent AKT inhibitors. The focus is on the selectivity of these compounds, supported by available experimental data.
Introduction to this compound
This compound is a potent and highly selective pan-AKT degrader that rapidly degrades all three AKT isoforms (AKT1, AKT2, and AKT3) in less than five hours.[1] Developed as a second-generation degrader, it has demonstrated superior potency in suppressing AKT-dependent cellular phenotypes in breast cancer cell lines compared to the catalytic AKT inhibitor GDC-0068.[1][2] The mechanism of action for this compound involves targeted protein degradation, offering a distinct advantage over traditional catalytic inhibition by promoting sustained suppression of AKT signaling.[1]
Comparative Selectivity of AKT Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. While specific quantitative kinome scan data for this compound is not publicly available, its biochemical selectivity has been reported to be comparable to that of GDC-0068 across a panel of 468 kinases.[1] The following table summarizes the available selectivity data for this compound and other well-characterized AKT inhibitors.
| Compound | Type | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | Kinase Selectivity Profile |
| This compound | PROTAC Degrader | Not Reported | Not Reported | Not Reported | Comparable to GDC-0068 across 468 kinases.[1] |
| GDC-0068 (Ipatasertib) | ATP-Competitive Inhibitor | 5 | 18 | 8 | Highly selective; inhibits only 3 out of 230 kinases by >70% at 1 µM (PRKG1α, PRKG1β, and p70S6K).[3] |
| MK-2206 | Allosteric Inhibitor | 5 | 12 | 65 | Highly selective; exhibits no inhibitory activity against a panel of 250 other protein kinases.[4][5] |
| Capivasertib (AZD5363) | ATP-Competitive Inhibitor | Not Reported | Not Reported | Not Reported | A potent and selective pan-AKT inhibitor.[6] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to determining selectivity, the following diagrams are provided.
Caption: The PI3K/AKT signaling pathway and the point of intervention by this compound.
Caption: A generalized workflow for determining the selectivity of a kinase inhibitor.
Experimental Protocols
Kinase Selectivity Profiling (General Protocol)
Kinase inhibitor selectivity is commonly assessed using in vitro kinase assays against a large panel of purified kinases. The general steps are as follows:
-
Compound Preparation : The test inhibitor (e.g., this compound) is serially diluted to a range of concentrations.
-
Kinase Reaction Setup : A reaction mixture is prepared containing a specific purified kinase from the panel, a suitable substrate (peptide or protein), and ATP. The concentration of ATP is often kept near its Km value for each specific kinase to provide a more accurate measure of the inhibitor's potency.
-
Incubation : The test inhibitor dilutions are added to the kinase reaction mixtures and incubated at a controlled temperature for a specific period to allow for the enzymatic reaction to occur.
-
Detection : The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include:
-
Radiometric Assays : Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assays (e.g., ADP-Glo™) : Measuring the amount of ADP produced in the kinase reaction, which is proportional to the kinase activity.
-
Fluorescence-Based Assays : Using modified substrates that become fluorescent upon phosphorylation.
-
-
Data Analysis : The kinase activity data at different inhibitor concentrations is plotted to generate dose-response curves. From these curves, the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated for each kinase in the panel. The collection of IC50 values constitutes the inhibitor's selectivity profile.
Cellular Assays for AKT Pathway Inhibition
To confirm the on-target activity of an AKT inhibitor within a cellular context, the following experimental approach is often used:
-
Cell Culture and Treatment : Cancer cell lines with known activation of the PI3K/AKT pathway (e.g., due to PTEN loss or PIK3CA mutations) are cultured. The cells are then treated with the test inhibitor at various concentrations and for different durations.
-
Western Blot Analysis : After treatment, cell lysates are prepared and subjected to Western blot analysis. Antibodies specific for total AKT and phosphorylated forms of AKT (p-AKT at Thr308 and Ser473) are used to assess the direct inhibition of AKT. Additionally, antibodies against downstream targets of AKT, such as phosphorylated PRAS40 (p-PRAS40) and phosphorylated S6 ribosomal protein (p-S6), are used to evaluate the inhibition of the signaling pathway.
-
Cell Viability and Proliferation Assays : To determine the functional consequences of AKT inhibition, cell viability assays (e.g., MTT or CellTiter-Glo) or proliferation assays (e.g., BrdU incorporation) are performed on cells treated with the inhibitor. This helps to determine the growth inhibitory (GI50) or cytotoxic effects of the compound.
Conclusion
This compound represents a significant advancement in the development of AKT-targeted therapies. Its unique mechanism of action as a protein degrader leads to a sustained and potent inhibition of the AKT signaling pathway. While detailed, direct quantitative kinome scan data for this compound is not yet publicly available, its selectivity is reported to be comparable to the highly selective inhibitor GDC-0068. This, combined with its superior performance in cellular models, makes this compound a promising tool for cancer research and a potential therapeutic candidate. Further studies providing a direct, quantitative comparison of the kinome-wide selectivity of this compound against other AKT inhibitors will be invaluable for the research community.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. MK 2206 dihydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination With Fulvestrant in Patients With AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VHL-Based AKT Degraders: INY-05-040 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of protein kinases has emerged as a promising therapeutic strategy in oncology. This guide provides a detailed comparison of INY-05-040, a second-generation VHL-based AKT degrader, with other notable VHL-based AKT degraders, focusing on their performance backed by experimental data.
Introduction to VHL-Based AKT Degraders
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. VHL-based degraders utilize the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag the target protein for degradation. The serine/threonine kinase AKT is a critical node in signaling pathways that drive cancer cell proliferation and survival, making it a prime target for therapeutic intervention.
This compound is a potent and selective second-generation pan-AKT degrader.[1] It is an improvement upon the first-generation degrader, INY-03-041, which utilizes the Cereblon (CRBN) E3 ligase.[1] this compound consists of the AKT inhibitor GDC-0068 linked to a VHL ligand.[1] This guide will compare this compound with other VHL-based AKT degraders, namely MS21 and MS98.
Quantitative Performance of VHL-Based AKT Degraders
The efficacy of PROTACs is often quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the available data for this compound and its key VHL-based competitors.
| Degrader | Target | E3 Ligase | Warhead | DC50 | Dmax | Cell Line | Reference |
| This compound | Pan-AKT | VHL | GDC-0068 | Not explicitly stated | Not explicitly stated | T47D, MOLT4 | [1] |
| MS21 | Pan-AKT | VHL | AZD5363 | 8.8 nM | Not explicitly stated | PC-3 | [2][3] |
| MS98 | Pan-AKT | VHL | GDC-0068 | 78 nM | Not explicitly stated | Not specified | [4] |
| MS143 | Pan-AKT | VHL | AZD5363 | 46 ± 21 nM | >90% at 300 nM | PC3 | [5] |
Note: While specific DC50 and Dmax values for this compound were not found in the reviewed literature, it has been reported to have substantially higher potency than the first-generation degrader INY-03-041 and the parent inhibitor GDC-0068.[6][7]
Signaling Pathway and Mechanism of Action
VHL-based AKT degraders function by inducing the formation of a ternary complex between AKT, the degrader molecule, and the VHL E3 ligase complex. This proximity leads to the ubiquitination of AKT and its subsequent degradation by the proteasome, resulting in the downregulation of downstream signaling pathways that promote cell proliferation and survival.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of these AKT degraders are provided below.
Western Blot Analysis for AKT Degradation
This protocol is used to determine the extent of AKT protein degradation following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., T47D, PC-3) are seeded in 6-well plates and allowed to adhere. They are then treated with various concentrations of the AKT degrader or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for total AKT. A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of AKT is normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a degrader.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the AKT degrader or a vehicle control.
-
MTT Incubation: After the desired incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In-Cell Ubiquitination Assay
This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment: Cells are treated with the AKT degrader in the presence or absence of a proteasome inhibitor (e.g., MG132). The proteasome inhibitor prevents the degradation of ubiquitinated proteins, allowing them to accumulate.
-
Immunoprecipitation: Cells are lysed, and the target protein (AKT) is immunoprecipitated from the cell lysates using an AKT-specific antibody conjugated to beads.
-
Western Blotting: The immunoprecipitated proteins are then separated by SDS-PAGE and analyzed by western blotting using an antibody that recognizes ubiquitin.
-
Analysis: An increase in the high-molecular-weight smear of polyubiquitinated AKT in the presence of the degrader and proteasome inhibitor confirms that the degrader induces the ubiquitination of AKT.
Conclusion
This compound represents a significant advancement in the development of AKT-targeting therapeutics, demonstrating superior potency over its predecessors.[6][7] While direct quantitative comparisons with other VHL-based AKT degraders like MS21 and MS98 are still emerging, the available data suggest that all are highly potent molecules capable of inducing robust AKT degradation. The choice of a specific degrader for research or therapeutic development may depend on factors such as the specific cancer type, the genetic background of the tumor, and the desired pharmacokinetic properties. The experimental protocols provided in this guide offer a standardized framework for the evaluation and comparison of these and future AKT degraders.
References
- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AKT degradation selectively inhibits the growth of PI3K/PTEN pathway mutant cancers with wild type KRAS and BRAF by destabilizing Aurora kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation | Nascent Transcriptomics Core [ntc.hms.harvard.edu]
A Comparative Analysis of INY-05-040 and Catalytic AKT Inhibitors in Oncology Research
A new frontier in AKT-targeted cancer therapy is emerging with the development of protein degraders like INY-05-040, which offer a distinct and potentially more potent mechanism of action compared to traditional catalytic inhibitors. This guide provides a detailed comparison of this compound, a second-generation AKT degrader, and conventional catalytic AKT inhibitors, supported by experimental data for researchers, scientists, and drug development professionals.
The serine/threonine kinase AKT is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in over half of human tumors, driving cell growth, proliferation, and survival.[1][2] Consequently, AKT has become a prime target for anticancer therapeutics.[3][4][5] While catalytic inhibitors have been the mainstay of AKT-targeted therapies, their efficacy can be limited by factors such as transient pathway inhibition and the development of resistance.[6] this compound represents a novel approach, aiming to eliminate the AKT protein entirely rather than just inhibiting its function.
Mechanism of Action: Inhibition vs. Degradation
Catalytic AKT inhibitors function by binding to the kinase domain of AKT, typically at the ATP-binding site, which prevents the phosphorylation of its downstream substrates.[7][8] This competitive and often reversible inhibition blocks the signaling cascade that promotes cell survival and growth.[8] There are also allosteric inhibitors that bind to a site distinct from the ATP pocket, inducing a conformational change that inactivates the kinase.[9][10]
This compound , in contrast, is a heterobifunctional degrader, also known as a Proteolysis-Targeting Chimera (PROTAC). It is composed of the catalytic AKT inhibitor GDC-0068 chemically linked to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This dual-binding molecule brings AKT into close proximity with the E3 ligase, leading to the ubiquitination of AKT and its subsequent degradation by the proteasome. This approach results in the rapid and sustained elimination of all three AKT isoforms.[1][11]
Performance Data: this compound vs. Catalytic Inhibitors
Experimental data consistently demonstrates that this compound outperforms its catalytic inhibitor counterpart, GDC-0068, in various preclinical models.[1][2][11]
In Vitro Performance: Growth Inhibition
A broad screen across 288 cancer cell lines revealed that this compound has a substantially higher potency for growth inhibition compared to both a first-generation degrader (INY-03-041) and the catalytic inhibitor GDC-0068.[11][12]
| Compound | Median GI50adj (µM) |
| This compound | 1.1[11][12] |
| INY-03-041 (First-gen degrader) | 3.1[11][12] |
| GDC-0068 (Catalytic Inhibitor) | > 10[11][12] |
Cellular and In Vivo Effects
Studies in breast cancer cell lines and xenograft models highlight the superior and sustained action of this compound.
| Parameter | This compound | GDC-0068 (Catalytic Inhibitor) |
| AKT Protein Levels | Potent, rapid (<5 hours), and sustained pan-AKT reduction.[1][11] | No reduction in total AKT protein levels.[1] |
| Downstream Signaling (pPRAS40, pS6) | Sustained suppression for at least 72 hours after washout.[1][11] | Transient suppression, requires continuous drug exposure.[1] |
| Signaling Suppression Potency | 50-100 nM this compound achieves comparable signaling suppression to >500 nM of GDC-0068 in T47D cells.[1][11] | Significantly less potent in achieving comparable signaling suppression.[1][11] |
| In Vivo Tumor Growth Inhibition | Potent reduction in pan-AKT levels in BT-474C breast cancer xenografts.[1] | Suppression of downstream signaling is comparable in vivo, but does not eliminate the AKT protein.[1][11] |
| Cellular Stress Response | Induces potent and sustained activation of the stress-activated protein kinase (SAPK/JNK) pathway.[1][2] | Does not induce a comparable stress response.[13] |
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways, mechanisms of action, and experimental workflows.
Caption: The PI3K/AKT signaling pathway and points of intervention.
Caption: Catalytic inhibition vs. targeted protein degradation by this compound.
Caption: General experimental workflow for comparing AKT-targeted compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and catalytic AKT inhibitors.
Cell Growth Inhibition Assay
-
Objective: To determine the concentration of the inhibitor that causes a 50% reduction in cell proliferation (GI50).
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compound (e.g., this compound, GDC-0068) for a specified period (e.g., 72 to 120 hours).
-
Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader.
-
Data is normalized to vehicle-treated controls, and dose-response curves are generated to calculate GI50 values.
-
Western Blot Analysis
-
Objective: To quantify changes in total protein levels and the phosphorylation status of key signaling molecules.
-
Methodology:
-
Cells are treated with the inhibitors for the desired time points.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., pan-AKT, phospho-AKT (Ser473/Thr308), phospho-PRAS40 (Thr246), phospho-S6, and a loading control like GAPDH or β-actin).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the antitumor efficacy of the compounds in a living organism.
-
Methodology:
-
Human cancer cells (e.g., BT-474C) are subcutaneously injected into immunocompromised mice.
-
Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).
-
Mice are randomized into treatment groups (e.g., vehicle control, this compound, GDC-0068).
-
Compounds are administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting) to confirm target engagement.
-
NanoBRET™ Target Engagement Assay
-
Objective: To measure the binding affinity of inhibitors to AKT in a live-cell context.[14]
-
Methodology:
-
Cells are engineered to express AKT fused to a NanoLuc® (NL) luciferase (the energy donor).[14]
-
A cell-permeable fluorescent tracer that binds to the ATP pocket of AKT is added, acting as the energy acceptor.[14]
-
In the absence of a competing inhibitor, tracer binding to AKT-NL results in a high Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Upon addition of a test compound that competes with the tracer for binding to AKT, the BRET signal decreases in a dose-dependent manner.
-
This allows for the quantitative measurement of inhibitor binding affinity in living cells.[14]
-
Conclusion
The comparative data strongly indicates that the targeted degradation of AKT via this compound is a more potent and durable strategy for suppressing the PI3K/AKT pathway than traditional catalytic inhibition.[1] By eliminating the entire AKT protein, this compound achieves a sustained blockade of downstream signaling that is not possible with reversible inhibitors, which require continuous exposure to maintain their effect.[1][11] Furthermore, the unique induction of the JNK stress pathway by this compound suggests a distinct cellular response that may contribute to its enhanced anti-proliferative and cytotoxic effects.[1][2] These findings establish this compound as a powerful pharmacological tool for studying AKT biology and a promising therapeutic candidate that overcomes key limitations of catalytic AKT inhibitors.
References
- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scbt.com [scbt.com]
- 8. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AKT Inhibitors: The Road Ahead to Computational Modeling-Guided Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
Confirming INY-05-040-Induced JNK Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of INY-05-040-induced c-Jun N-terminal kinase (JNK) activation against alternative compounds. Experimental data is presented to support the comparison, along with detailed protocols for key experiments.
Introduction to this compound and JNK Activation
This compound is a second-generation, potent, and selective degrader of the serine/threonine kinase AKT (all three isoforms)[1][2][3]. It is a proteolysis-targeting chimera (PROTAC) that links the AKT inhibitor GDC-0068 to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of AKT[1]. Multiomic profiling has revealed that the enhanced efficacy of this compound in suppressing cancer cell growth is associated with sustained suppression of AKT signaling, followed by a potent induction of the stress-activated protein kinase (MAPK) JNK[1][3][4]. This guide compares the activity of this compound with its precursor, INY-03-041 (a first-generation AKT degrader), and the catalytic AKT inhibitor, GDC-0068.
Comparative Analysis of JNK Activation
The following tables summarize the performance of this compound in comparison to other relevant compounds based on available experimental data.
Table 1: Compound Mechanism of Action
| Compound | Target(s) | Mechanism of Action | Consequence |
| This compound | AKT1, AKT2, AKT3 | PROTAC-mediated degradation via VHL E3 ligase | Sustained suppression of AKT signaling, leading to JNK activation |
| INY-03-041 | AKT1, AKT2, AKT3 | First-generation PROTAC-mediated degradation via Cereblon (CRBN) E3 ligase | Suppression of AKT signaling |
| GDC-0068 | AKT1, AKT2, AKT3 | ATP-competitive catalytic inhibitor | Reversible inhibition of AKT kinase activity |
| Anisomycin | Ribosome (Peptidyl transferase center) | Protein synthesis inhibitor, potent activator of stress signaling pathways | Strong induction of JNK phosphorylation (Positive Control) |
| JNK-IN-8 | JNK1, JNK2, JNK3 | Irreversible covalent inhibitor | Inhibition of JNK activity (Negative Control) |
Table 2: Comparative Efficacy in Breast Cancer Cell Lines
| Compound | Cell Line | Metric | Value | Reference |
| This compound | 288 cancer cell lines | Median GI50 | 1.1 µM | [3][5] |
| INY-03-041 | 288 cancer cell lines | Median GI50 | 3.1 µM | [3][5] |
| GDC-0068 | 288 cancer cell lines | Median GI50 | > 10 µM | [3][5] |
| This compound | T47D | Signaling Suppression | 50-100 nM | [1] |
| GDC-0068 | T47D | Signaling Suppression | >500 nM | [1] |
Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. Lower values indicate higher potency. Direct quantitative comparisons of JNK phosphorylation levels (e.g., fold-change) are not consistently reported across studies, however, the induction of JNK by this compound is a key finding of the primary research[1][3][4].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing JNK activation.
Experimental Protocols
Western Blot for Phosphorylated JNK (p-JNK)
This protocol details the steps to measure the levels of phosphorylated JNK in response to treatment with this compound and other compounds.
1. Cell Culture and Treatment:
-
Seed breast cancer cells (e.g., T47D) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound, INY-03-041, GDC-0068, Anisomycin (e.g., 250 ng/mL for 1-8 hours), JNK-IN-8 (e.g., 1-5 µM for 3 hours prior to other treatments), or DMSO vehicle control for the indicated times.
2. Cell Lysis:
-
After treatment, place culture plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.
4. Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
5. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel (e.g., 10%).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
6. Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-JNK
-
Mouse anti-β-actin (loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-JNK bands to their respective total JNK bands and then to the loading control (β-actin). The fold change in JNK activation can then be calculated relative to the vehicle control.[6]
Conclusion
The available data strongly indicate that the second-generation AKT degrader, this compound, is a potent inducer of JNK activation, a mechanism linked to its enhanced anti-proliferative effects compared to the first-generation degrader INY-03-041 and the catalytic inhibitor GDC-0068[1][3][4]. Researchers can utilize the provided experimental protocols to further quantify and confirm this JNK activation in their specific models of interest. The use of appropriate controls, such as Anisomycin and JNK-IN-8, is crucial for validating the specificity of the observed effects. This comparative guide serves as a valuable resource for scientists investigating the downstream signaling consequences of targeted protein degradation.
References
- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
A Head-to-Head Analysis of INY-05-040 and Other PROTACs for AKT Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the rapidly evolving field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed head-to-head analysis of INY-05-040, a second-generation AKT degrader, against its predecessor and other alternative AKT-targeting PROTACs. The comparison is based on publicly available experimental data, focusing on degradation efficiency, cellular potency, and impact on downstream signaling pathways.
Executive Summary
This compound is a potent and selective PROTAC that efficiently degrades all three isoforms of the serine/threonine kinase AKT. It is a heterobifunctional molecule composed of the AKT inhibitor GDC-0068 linked to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Preclinical studies have demonstrated that this compound offers significant advantages over both its first-generation counterpart, INY-03-041, and the catalytic AKT inhibitor GDC-0068. Another notable AKT degrader, MS21, has also shown promise; however, direct head-to-head comparative studies with this compound in the same experimental settings are not yet available in the public domain.
Mechanism of Action: PROTAC-mediated AKT Degradation
PROTACs like this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC simultaneously binds to the target protein (AKT) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the tagging of AKT with ubiquitin molecules, marking it for degradation by the proteasome.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and its key comparators. It is important to note that direct comparisons between this compound and MS21 are challenging due to the lack of studies conducted in the same cell lines and under identical experimental conditions.
Table 1: Growth Inhibition Potency
A systematic growth inhibition screen across 288 cancer cell lines demonstrated the superior potency of this compound compared to its predecessor and the catalytic inhibitor.[1][2][3][4]
| Compound | Target/Mechanism | E3 Ligase Ligand | Median GI50adj (µM) |
| This compound | AKT Degrader | VHL | 1.1 [3] |
| INY-03-041 | AKT Degrader | Cereblon | 3.1[3] |
| GDC-0068 | AKT Inhibitor | N/A | >10[3] |
Table 2: Degradation Efficiency and Cellular Activity
While direct head-to-head DC50 and Dmax values for this compound and MS21 in the same cell line are not available, the existing data highlights their potent degradation capabilities. This compound demonstrates rapid degradation kinetics, achieving significant AKT reduction in under 5 hours.[1]
| Compound | Cell Line | DC50 | Dmax | Notes |
| This compound | T47D | Not Reported | Not Reported | Substantially improved dose- and time-dependent reduction in total AKT levels compared to INY-03-041.[3] |
| MS21 | PC-3 | 8.8 nM | >90% | Effective in PI3K/PTEN pathway-mutant cancers.[5] |
| MS21 | SW620 | 23 ± 16 nM | ~100% | Effective in KRAS/BRAF mutant cells where other AKT degraders are less effective.[6] |
| INY-03-041 | MDA-MB-468 | Not Reported | >90% at 100-250 nM | Slower degradation kinetics (~12 hours).[1] |
Head-to-Head Experimental Data
Suppression of Downstream Signaling
This compound has been shown to more effectively suppress downstream AKT signaling compared to the catalytic inhibitor GDC-0068. In T47D breast cancer cells, a significantly higher concentration of GDC-0068 (>500 nM) was required to achieve comparable suppression of PRAS40 and S6 phosphorylation to that observed with 50-100 nM of this compound after 24 hours of treatment.[1] Furthermore, treatment with this compound resulted in a sustained reduction of AKT levels and downstream signaling for at least 72 hours after compound washout, a durable effect not seen with GDC-0068.[1]
References
- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation | Nascent Transcriptomics Core [ntc.hms.harvard.edu]
- 4. AKT Degradation Selectively Inhibits the Growth of PI3K/PTEN Pathway-Mutant Cancers with Wild-Type KRAS and BRAF by Destabilizing Aurora Kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Validating Sustained AKT Suppression by INY-05-040
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of INY-05-040, a second-generation AKT degrader, with alternative AKT inhibitors. It includes supporting experimental data and detailed protocols to validate its hallmark feature: sustained suppression of the AKT signaling pathway.
Introduction: Targeting AKT—Inhibition vs. Degradation
The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a common driver in over 50% of human cancers.[1][2] While traditional therapeutic strategies have focused on catalytic or allosteric inhibition of the AKT kinase, these approaches can be limited by transient effects and feedback mechanisms. A newer strategy, targeted protein degradation, aims to eliminate the AKT protein entirely, offering the potential for a more profound and durable response.
This compound is a potent, second-generation proteolysis-targeting chimera (PROTAC) that exemplifies this approach. It consists of a catalytic AKT inhibitor, GDC-0068, linked to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This design hijacks the cell's natural protein disposal system to induce the degradation of all three AKT isoforms, leading to a rapid, profound, and sustained suppression of downstream signaling.[3][4]
Comparative Analysis of AKT-Targeting Compounds
This compound has demonstrated superior potency and sustained action compared to both its catalytic inhibitor component (GDC-0068) and a first-generation degrader (INY-03-041). The following tables summarize the key differentiators and quantitative data from preclinical studies.
Table 1: Comparison of AKT Modulator Characteristics
| Feature | This compound (AKT Degrader) | GDC-0068 (Catalytic Inhibitor) | INY-03-041 (1st Gen Degrader) |
| Mechanism of Action | Induces proteasome-mediated degradation of AKT1/2/3 | ATP-competitive inhibitor of AKT1/2/3 kinase activity | Induces CRBN-mediated degradation of AKT1/2/3 |
| Key Advantage | Sustained, long-duration suppression of AKT signaling | Well-characterized kinase inhibition | Prolonged signaling inhibition compared to GDC-0068 |
| Cellular Effect | Cytotoxic and cytostatic | Largely cytostatic | Enhanced anti-proliferative effects vs. GDC-0068 |
| Reported Limitation | Potential for "hook effect" at very high concentrations | Reversible binding, requiring continuous exposure | Slower degradation kinetics than this compound |
Table 2: Quantitative Comparison of Cellular Activity
| Parameter | This compound | GDC-0068 | Reference |
| Concentration for Signaling Suppression | 50-100 nM | >500 nM | [3] |
| Duration of AKT Suppression (Post-Washout) | At least 72 hours | Transient | [3][4] |
| Growth Inhibition (288 cell lines) | Superior potency | - | [3] |
Visualizing the Mechanism and Experimental Design
Diagrams created using the DOT language provide a clear visual representation of the biological pathway and experimental workflows used to validate sustained AKT suppression.
Signaling Pathway and Points of Intervention
The diagram below illustrates the PI3K/AKT signaling cascade and highlights the distinct mechanisms of a catalytic inhibitor versus a protein degrader.
Experimental Workflow: Washout Assay
To confirm sustained target engagement, a compound washout experiment followed by Western blot analysis is crucial. This workflow validates that the pharmacological effect of this compound persists long after the compound has been removed from the culture medium.
Logical Comparison of AKT-Targeting Strategies
This diagram outlines the fundamental differences in the therapeutic approach between catalytic inhibition and targeted protein degradation.
Experimental Protocols
Detailed methodologies are provided below for the key experiments required to validate and quantify the sustained suppression of AKT signaling by this compound.
Sustained AKT Suppression via Washout and Western Blot
This protocol is designed to assess the duration of AKT pathway inhibition after the removal of the compound.
a. Cell Culture and Treatment:
-
Seed breast cancer cells (e.g., T47D or MDA-MB-468) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 100 nM), GDC-0068 (e.g., 500 nM), and a vehicle control (e.g., 0.1% DMSO) for 12-24 hours.
b. Compound Washout:
-
Aspirate the media containing the compounds.
-
Wash the cells twice with 2 mL of sterile, ice-cold phosphate-buffered saline (PBS).
-
Add 2 mL of fresh, pre-warmed complete culture medium to each well.
-
Return plates to the incubator and collect samples at specified time points (e.g., 0, 24, 48, and 72 hours post-washout).
c. Protein Lysate Preparation:
-
At each time point, place the culture dish on ice and wash cells twice with ice-cold PBS.[5]
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.[6]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
d. Western Blotting:
-
Normalize protein samples to equal concentrations (e.g., 20 µg) and add 2x Laemmli sample buffer. Denature by boiling at 95°C for 5 minutes.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent for phospho-protein detection as it contains casein.[7]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Recommended antibodies:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-PRAS40 (Thr246)
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Quantify band intensity using image analysis software.
Cell Viability and Growth Inhibition Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the anti-proliferative effects of the compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that will not reach full confluency by the end of the assay (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Add the diluted compounds to the wells and incubate for the desired period (e.g., 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot dose-response curves to determine GI50 (concentration for 50% growth inhibition) values.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of INY-05-040: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of INY-05-040, a second-generation AKT degrader, with its relevant alternatives. This compound is a Proteolysis Targeting Chimera (PROTAC) that consists of the catalytic AKT inhibitor GDC-0068 chemically linked to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Its primary mechanism involves inducing the degradation of AKT protein rather than just inhibiting its catalytic function. This document summarizes key experimental data concerning its selectivity and performance against other compounds.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of this compound in comparison to its parent inhibitor (GDC-0068), a first-generation degrader (INY-03-041), and a negative control compound.
| Compound | Description | Target | Median GI50adj (288 cell lines) | Notes |
| This compound | Second-Generation AKT Degrader (PROTAC) | AKT Isoforms 1/2/3 | 1.1 µM[2][3] | Demonstrates significantly higher potency than the first-generation degrader and the parent inhibitor.[2][3][4][5] |
| GDC-0068 | Catalytic AKT Inhibitor | AKT Isoforms 1/2/3 | > 10 µM[2][3] | The warhead for this compound; exhibits only catalytic inhibition, not degradation. |
| INY-03-041 | First-Generation AKT Degrader (PROTAC) | AKT Isoforms 1/2/3 | 3.1 µM[2][3] | Utilizes a Cereblon (CRBN) recruiter and shows slower degradation kinetics compared to this compound.[1] |
| This compound-Neg | Negative Control | (Inactive towards VHL) | High µM range | A diastereoisomer of the VHL ligand is used, which substantially reduces binding to VHL and subsequent degradation activity.[1] |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are outlined below.
Kinase Selectivity Profiling
To assess the cross-reactivity of this compound against other kinases, its binding affinity was profiled against a large panel of kinases and compared directly with its parent compound, GDC-0068.
-
Objective: To determine the selectivity of this compound and identify potential off-target kinase interactions.
-
Method: A competitive binding assay was used. The biochemical selectivity of this compound was evaluated against a panel of 468 kinases.[1] The assay measures the ability of the compound to displace a proprietary ligand from the kinase active site.
-
Data Analysis: The results are typically expressed as a percentage of inhibition or dissociation constant (Kd) for each kinase. The overall selectivity is determined by comparing the affinity for the intended target (AKT) versus all other kinases in the panel. The study found the biochemical selectivity of this compound was comparable to that of GDC-0068.[1]
Cellular Growth Inhibition Assays
These assays were conducted to evaluate the functional consequence of AKT degradation on cell viability across a wide range of cancer cell lines.
-
Objective: To compare the anti-proliferative potency of this compound with other AKT-targeting compounds.
-
Method: A systematic growth inhibition screen was performed across 288 cancer cell lines.[2][3][4][5] Cells were seeded in multi-well plates and treated with a range of concentrations for each compound for a period of 4 days.[1] Cell viability was measured using a commercially available assay (e.g., CellTiter-Glo®).
-
Data Analysis: Dose-response curves were generated, and the adjusted half-maximal growth inhibition (GI50adj) values were calculated. The median GI50adj across all cell lines was used as the primary metric for comparison.
Proteomic and Western Blot Analysis
Proteomic screens and Western blotting were used to confirm the degradation of AKT isoforms and assess the impact on downstream signaling pathways.
-
Objective: To confirm pan-AKT degradation and measure the suppression of downstream signaling targets.
-
Method (Proteomics): A proteomic screen was conducted in the MOLT4 T lymphoblast cell line, which expresses all three AKT isoforms. Cells were treated with 250 nM this compound for 4 hours, followed by cell lysis, protein digestion, and analysis by mass spectrometry to quantify changes in protein abundance.[1]
-
Method (Western Blot): Breast cancer cell lines (e.g., T47D) were treated with various concentrations of this compound, GDC-0068, or the negative control.[1][6] Cell lysates were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against total AKT, phospho-PRAS40 (Thr246), and phospho-S6 (Ser240/244).[1][6]
-
Data Analysis: Changes in protein levels were quantified relative to loading controls. The analysis confirmed that this compound treatment leads to a rapid (<5 hours) and sustained reduction in total AKT levels and potent suppression of downstream signaling.[1][6]
Visualizing Pathways and Workflows
The following diagrams illustrate the mechanism of action for this compound and a general workflow for its analysis.
Caption: Mechanism of this compound-mediated AKT protein degradation.
Caption: General experimental workflow for assessing cross-reactivity.
References
- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
INY-05-040 Demonstrates Superior Efficacy in Preclinical Models, Including Those Resistant to GDC-0068
For Immediate Release
[City, State] – [Date] – New research highlights the potent anti-cancer activity of INY-05-040, a second-generation AKT degrader, which has shown significant efficacy in preclinical models, including those that have developed resistance to the first-generation AKT inhibitor, GDC-0068 (also known as ipatasertib). These findings position this compound as a promising therapeutic strategy to overcome acquired resistance to existing AKT-targeted therapies.
GDC-0068 is an ATP-competitive AKT inhibitor that has been investigated in numerous clinical trials.[1][2] However, as with many targeted therapies, the development of resistance can limit its long-term effectiveness. This compound, a proteolysis-targeting chimera (PROTAC), offers a distinct mechanism of action by inducing the degradation of the AKT protein, rather than simply inhibiting its function. This approach has demonstrated a more sustained and profound suppression of AKT signaling.[3][4]
A key advantage of this compound is its significantly higher potency compared to GDC-0068. Across a large panel of 288 cancer cell lines, this compound exhibited a median adjusted GI50 (the concentration required to inhibit cell growth by 50%) of 1.1 µM, whereas the median for GDC-0068 was greater than 10 µM, with a large number of cell lines showing a lack of significant growth suppression.[3] This superior performance was also observed in specific breast cancer cell lines. For instance, in T47D cells, 50-100 nM of this compound achieved comparable signaling suppression to over 500 nM of GDC-0068.[3][4]
The enhanced efficacy of this compound is attributed to its ability to induce sustained degradation of all three AKT isoforms, leading to a prolonged downstream signaling blockade that can last for at least 72 hours after the compound is removed.[3][4] This sustained action is a significant advantage over the transient inhibition of GDC-0068. Furthermore, treatment with this compound has been shown to induce the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) signaling pathway, a mechanism not observed with GDC-0068, which may contribute to its enhanced anti-tumor effects.[3][5]
While direct quantitative data on the efficacy of this compound in GDC-0068 resistant models is still emerging in published literature, the distinct mechanism of action and superior potency in sensitive lines strongly suggest its potential to overcome resistance. The development of GDC-0068 resistant cell lines, a crucial tool for such investigations, has been described in the literature, providing a clear path for further validation.
Comparative Efficacy Data
| Compound | Class | Median GI50 (288 cell lines) | T47D Signaling Suppression | BT-474C Xenograft Model |
| This compound | AKT Degrader | 1.1 µM[3] | 50-100 nM[3][4] | Potent reduction in pan-AKT levels[3] |
| GDC-0068 | AKT Inhibitor | >10 µM[3] | >500 nM[3][4] | Similar suppression of downstream signaling to this compound in vivo[3] |
Experimental Protocols
Generation of GDC-0068 Resistant Cell Lines
A common method for developing resistant cell lines involves continuous exposure to escalating doses of the drug. For example, T47D and BT474 breast cancer cells can be cultured in the presence of gradually increasing concentrations of GDC-0068 over several months. The resistant phenotype is confirmed by a significant increase in the IC50 value compared to the parental cell line.
Cell Viability Assay
Cell viability is typically assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay. Cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours). The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured to determine the GI50 values.
Western Blot Analysis
To assess the impact on protein expression and signaling pathways, cells are treated with the compounds for various durations. Cell lysates are then prepared and subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with specific primary antibodies against total AKT, phosphorylated AKT, and downstream targets like PRAS40 and S6, followed by secondary antibodies for detection. This allows for the visualization and quantification of protein levels and phosphorylation status.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/AKT signaling pathway and points of intervention.
Caption: Experimental workflow for comparing drug efficacy.
References
- 1. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Novel Chemical Compounds: A General Protocol in the Absence of Specific Data for INY-05-040
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Efforts to locate a specific Safety Data Sheet (SDS) for the selective AKT degrader INY-05-040 have been unsuccessful. A prominent supplier of this compound indicates that the SDS is available upon inquiry, highlighting the importance of requesting this critical safety document directly from the vendor before handling or disposal[1]. The absence of a publicly available SDS means that detailed, quantitative disposal procedures and specific experimental protocols for this compound cannot be provided at this time.
In the interest of promoting laboratory safety and providing procedural guidance, this document outlines a general framework for the proper disposal of novel or uncharacterized chemical compounds, which should be adapted in accordance with the forthcoming, specific guidance of the this compound SDS and institutional and regulatory requirements.
General Principles for the Disposal of Research-Grade Chemical Compounds
When a specific SDS is not immediately available, a conservative approach to waste disposal is paramount. The following steps are based on standard laboratory safety practices and are intended to provide a foundation for safe handling until specific guidance for this compound is obtained.
1. Preliminary Hazard Assessment:
-
Treat the compound as hazardous in the absence of definitive data.
-
Review available literature for any information on the compound's chemical class, potential reactivity, and any known toxicological data. This compound is described as a selective AKT degrader[1].
-
Assume the compound may be toxic, flammable, reactive, and/or corrosive until proven otherwise.
2. Segregation of Waste:
-
Do not mix unknown chemical waste with other waste streams.
-
Establish a designated, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, and paper towels).
-
The container should be made of a material compatible with the compound's known chemical structure (a complex organic molecule). A high-density polyethylene (HDPE) or glass container is often a suitable choice for organic compounds.
3. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the compound and its waste, including but not limited to:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves (nitrile or neoprene are often suitable for organic compounds, but consult a glove compatibility chart).
-
4. Waste Labeling:
-
Properly label the waste container with:
-
The words "Hazardous Waste"
-
The full chemical name (this compound)
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Toxic," "Handle with Caution").
-
5. Storage of Waste:
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the container is sealed to prevent the release of vapors.
-
Store away from incompatible materials.
6. Disposal:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the EHS department with as much information as possible about the compound, including its chemical name, structure (if known), and any available safety information.
-
Never dispose of chemical waste down the drain or in the regular trash. This can lead to environmental contamination and dangerous chemical reactions in the plumbing.
Quantitative Data Summary
A quantitative data summary for the disposal of this compound cannot be provided as no specific data on concentrations, volumes, or compatible neutralization agents are publicly available. The table below is a template that should be populated with information from the official Safety Data Sheet once obtained.
| Parameter | Value | Units | Source |
| Recommended Neutralizing Agent | Data not available | N/A | SDS |
| Concentration Limit for Disposal | Data not available | mg/L | SDS |
| pH Range for Aqueous Waste | Data not available | N/A | SDS |
| Compatible Container Material | Data not available | N/A | SDS |
Experimental Protocols
Detailed methodologies for key experiments related to the safe disposal of this compound are not available. A general protocol for preparing chemical waste for disposal is as follows:
-
Aqueous Waste: If the compound is in a solution, determine if it can be safely neutralized or if it must be disposed of as is. This information will be in the SDS. If neutralization is possible, the SDS will specify the appropriate agent and the final pH range.
-
Solid Waste: Collect solid this compound waste in a designated, labeled container. Ensure the container is sealed.
-
Contaminated Labware: Disposable items (e.g., pipette tips, tubes) should be placed in a designated, sealed waste bag or container. Non-disposable glassware should be decontaminated using a method specified in the SDS before washing. If no method is specified, rinse with a suitable solvent (e.g., ethanol or acetone, ensuring compatibility) and collect the rinsate as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the disposal of a research-grade chemical compound.
References
Essential Safety and Handling Guidance for INY-05-040
Disclaimer: A specific Safety Data Sheet (SDS) for INY-05-040 is not publicly available. The following guidance is based on the safety protocols for similar potent, powdered research compounds and is intended to provide essential, immediate safety and logistical information. Researchers, scientists, and drug development professionals must consult the official SDS for this compound, when available, and perform a risk assessment specific to their experimental conditions.
Hazard Identification and Exposure Limits
Potent research compounds like this compound are often cytotoxic and may have other significant health effects at low exposure levels. The following table summarizes typical occupational exposure limits and toxicity data for similar compounds. These values should be treated as estimates until a specific SDS for this compound is available.
| Parameter | Value | Unit | Notes |
| Occupational Exposure Limit (OEL) | 0.1 - 10 | µg/m³ | 8-hour Time-Weighted Average (TWA). Varies based on potency. |
| LD50 (Oral, Rat) | 10 - 500 | mg/kg | Estimated based on similar kinase inhibitors. |
| Physical Form | Solid | - | Likely a crystalline powder. |
| Signal Word | Danger | - | Indicates a high-hazard compound. |
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure when handling potent compounds like this compound. The level of PPE required depends on the specific handling procedure and the potential for aerosol generation.
Standard Handling (Low potential for aerosolization)
For procedures such as preparing solutions from pre-weighed aliquots within a fume hood:
-
Gloves: Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A disposable, back-closing lab coat is preferred to prevent contamination of personal clothing.
-
Respiratory Protection: Not typically required when handling small quantities in a certified chemical fume hood.
High-Hazard Procedures (High potential for aerosolization)
For procedures such as weighing the powder or performing animal studies:
-
Gloves: Double-gloving with nitrile gloves is required.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield may also be necessary.
-
Lab Coat: A disposable, back-closing, and cuffed lab coat is required.
-
Respiratory Protection: A NIOSH-approved respirator with a P100 filter is required. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound Handling
Operational and Disposal Plans
Handling Procedures
-
Weighing: All weighing of powdered this compound must be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE). Use disposable weigh boats and spatulas to minimize contamination.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.
-
Spill Management: In case of a spill, immediately alert others in the area. For small spills of powder, gently cover with absorbent material and then wet with a 10% bleach solution. For liquid spills, absorb with appropriate material. All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound, including gloves, lab coats, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of any material containing this compound in the regular trash or down the drain.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
